2'-Hydroxy-3-phenylpropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGMXJLFWGRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074658 | |
| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3516-95-8 | |
| Record name | 2′-Hydroxydihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3516-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-3-phenylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXY-3-PHENYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Hydroxy-3-phenylpropiophenone (C15H14O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Hydroxy-3-phenylpropiophenone, a molecule with the chemical formula C15H14O2. This document consolidates available data on its chemical and physical properties, spectroscopic profile, synthesis protocols, and known biological activities. Particular emphasis is placed on its potential as an antiarrhythmic and local anesthetic agent, drawing parallels with its well-studied derivative, propafenone. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Chemical and Physical Properties
This compound is an organic compound classified as an aromatic ketone and a phenol.[1] It typically presents as a white to off-white or slightly yellow crystalline solid or a colorless to yellow liquid.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C15H14O2 | [4][5] |
| Molecular Weight | 226.27 g/mol | [4][6] |
| CAS Number | 3516-95-8 | [4] |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | [5] |
| Synonyms | 2'-Hydroxydihydrochalcone, o-Hydroxy-beta-phenyl propiophenone, Propafenone Impurity A | [2][5] |
| Melting Point | 36-37 °C | [2][6] |
| Boiling Point | 158 °C at 2 mmHg | [2] |
| Refractive Index (n20/D) | 1.5968 | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. | [1][2] |
| Appearance | White to off-white crystalline powder or solid; slightly yellow crystals. | [1][2] |
Spectroscopic Data
The structural identity of this compound has been confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | Data available confirming the proton environments of the molecule. |
| ¹³C NMR | Spectral data available for the carbon skeleton. |
| Mass Spectrometry (MS) | Mass-to-charge ratio data confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Spectra available showing characteristic functional group absorptions. |
| Ultraviolet (UV) Spectroscopy | λmax: 324nm (in Methanol)[2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2'-hydroxychalcone. Another documented synthesis proceeds via an O-arylation of 3-phenylpropionic acid.
Experimental Protocol: Synthesis via O-arylation
This protocol is a typical procedure for the O-arylation of aliphatic carboxylic acids with arynes.[4]
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
3-Phenylpropionic acid
-
Sodium hydroxide (NaOH)
-
Cesium fluoride (CsF)
-
Acetonitrile (CH3CN)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) in acetonitrile (4.0 mL), add sodium hydroxide (80 mg, 2.0 mmol) under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at room temperature.
-
Add cesium fluoride (410 mg, 2.7 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain the desired product, this compound.[4]
Biological Activity and Potential Signaling Pathways
Derivatives of this compound have demonstrated notable antiarrhythmic and local anesthetic activities.[3] The biological actions of this compound are likely mediated through the modulation of ion channels, a mechanism shared by its derivative, propafenone.
Antiarrhythmic Activity
The antiarrhythmic effects of compounds structurally related to this compound, such as propafenone, are primarily attributed to the blockade of voltage-gated sodium channels in cardiac muscle cells.[7][8] This action decreases the excitability of the cells and slows the conduction of electrical impulses, thereby helping to restore a normal heart rhythm.[8][9] Propafenone is classified as a Class 1C antiarrhythmic agent.[7] Additionally, some related compounds exhibit beta-adrenergic blocking properties, which can also contribute to their antiarrhythmic effects.[7]
Local Anesthetic Activity
The local anesthetic properties of this compound derivatives are also linked to the blockade of voltage-gated sodium channels, but in peripheral nerves. By reversibly binding to these channels, the compound inhibits the influx of sodium ions necessary for the depolarization of the nerve cell membrane. This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation in the localized area.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the antiarrhythmic and local anesthetic activities of this compound, based on standard pharmacological methods and studies of related compounds.
In Vivo Antiarrhythmic Assay (Animal Model)
Objective: To evaluate the efficacy of this compound in suppressing chemically-induced cardiac arrhythmias in an animal model.
Materials:
-
This compound
-
Anesthetic agent (e.g., pentobarbital)
-
Arrhythmia-inducing agent (e.g., aconitine or chloroform/epinephrine)
-
Saline (vehicle control)
-
Positive control (e.g., propafenone or lidocaine)
-
Animal model (e.g., rats or guinea pigs)
-
ECG recording equipment
Procedure:
-
Anesthetize the animal and record a baseline electrocardiogram (ECG).
-
Administer the vehicle control, positive control, or this compound at various doses intravenously or intraperitoneally.
-
After a predetermined time, induce arrhythmia by administering the arrhythmogenic agent.
-
Continuously monitor the ECG for the onset and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Analyze the ECG data to determine the protective effect of the test compound against the induced arrhythmia compared to the control groups.
In Vitro Electrophysiology (Patch-Clamp Technique)
Objective: To characterize the effects of this compound on specific ion channels (e.g., voltage-gated sodium channels) in isolated cardiomyocytes or cell lines expressing these channels.
Materials:
-
This compound
-
Isolated cardiomyocytes or a suitable cell line (e.g., HEK293 cells) transfected with the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Appropriate intracellular and extracellular recording solutions
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope of the patch-clamp setup and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit and record the ionic currents through the channel of interest (e.g., a series of depolarizing steps to activate sodium channels).
-
After obtaining a stable baseline recording, perfuse the cell with a solution containing this compound at a specific concentration.
-
Record the changes in the ionic current (e.g., reduction in peak current amplitude, changes in channel kinetics) in the presence of the compound.
-
Wash out the compound to observe the reversibility of the effect.
-
Repeat with different concentrations to establish a dose-response curve.
Conclusion
This compound is a compound with a well-defined chemical structure and established synthesis routes. Its biological activities, particularly its potential as an antiarrhythmic and local anesthetic agent, warrant further investigation. The likely mechanism of action, through the modulation of voltage-gated sodium channels, positions it as a molecule of interest for drug development programs targeting conditions associated with cellular hyperexcitability. This technical guide provides a solid foundation for future research into the pharmacological profile and therapeutic applications of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2 -Hydroxy-3-phenylpropiophenone 97 3516-95-8 [sigmaaldrich.com]
- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 8. Propafenone - Wikipedia [en.wikipedia.org]
- 9. Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An In-depth Technical Guide to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
This technical guide provides a comprehensive overview of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, a significant chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and its primary application as a precursor to the antiarrhythmic drug, propafenone.
Chemical Identity and Properties
1-(2-hydroxyphenyl)-3-phenylpropan-1-one, also known as 2'-Hydroxy-3-phenylpropiophenone, is an aromatic ketone that plays a crucial role as a building block in organic synthesis.[1] Its chemical structure consists of a phenyl group attached to a propiophenone core, with a hydroxyl group at the 2' position.[1]
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one[2][3] |
| Synonyms | This compound, o-Hydroxy-beta-phenyl propiophenone[2][3] |
| CAS Number | 3516-95-8[2] |
| Molecular Formula | C₁₅H₁₄O₂[2] |
| Molecular Weight | 226.27 g/mol [2] |
| Appearance | Slightly yellow crystalline solid[4] |
| Melting Point | 36-37 °C[4] |
| Boiling Point | 158 °C at 2 mmHg[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] |
Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
The synthesis of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one can be achieved through a two-step process starting from o-hydroxyacetophenone and benzaldehyde. The initial Claisen-Schmidt condensation reaction forms 2'-hydroxychalcone, which is subsequently hydrogenated to yield the target compound.
Experimental Protocol: Synthesis via 2'-Hydroxychalcone
Step 1: Synthesis of 2'-Hydroxychalcone
-
To a solution of o-hydroxyacetophenone and benzaldehyde in aqueous methanol, add sodium hydroxide.
-
Stir the reaction mixture vigorously for thirty minutes to obtain an orange-red solution.
-
Continue stirring for an additional four hours to ensure the completion of the reaction.
-
Acidify the mixture with hydrochloric acid to precipitate 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (2'-hydroxychalcone).
-
Wash the precipitate with water, dry it, and recrystallize from ethanol.[5]
Step 2: Hydrogenation to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one
-
Dissolve the 2'-hydroxychalcone obtained in the previous step in ethanol.
-
Carry out hydrogenation at 1 atmosphere of H₂ pressure at 55°C in the presence of a Palladium on carbon (Pd/C) catalyst and sodium hydroxide.
-
After 48 hours, filter the solution to remove the catalyst.
-
Neutralize the filtrate with aqueous hydrochloric acid and concentrate it under vacuum.
-
Induce crystallization by adding water and cooling in an ice bath to obtain crystals of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one.[5]
Spectroscopic Data
The structural characterization of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Data |
| Mass Spectrometry (EI) | m/z: 226 (M+), 121, 105, 91, 77, 65, 51[6] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3396 (O-H, phenolic), 3028, 2926 (C-H), 1639 (C=O)[5] |
| ¹H NMR (CDCl₃, 60 MHz, δ) | 7.0-7.5 (m, 9H, aromatic H), 3.0-3.4 (m, 4H, -CH₂-CH₂-)[5] |
Application in the Synthesis of Propafenone
A primary application of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is its role as a key intermediate in the synthesis of Propafenone, a class 1C antiarrhythmic drug used to treat conditions associated with rapid heartbeats.[7][8]
Experimental Protocol: Synthesis of Propafenone
-
React the sodium salt of this compound with 1-chloro-2,3-epoxypropane.
-
The resulting epoxide intermediate, 2-(2',3'-epoxypropoxy)-3-phenylpropiophenone, is then reacted with n-propylamine.
-
The final product, Propafenone, is converted to its hydrochloride salt for pharmaceutical use.[4][9]
Mechanism of Action of Propafenone
Propafenone primarily functions by blocking the fast inward sodium channels in the cardiac muscle cells.[2] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing down the conduction of electrical impulses in the heart.[8][10] This helps to restore a normal heart rhythm. Additionally, propafenone exhibits beta-adrenergic blocking activity, which can contribute to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[2]
References
- 1. Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4474986A - Preparation of propafenone - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone [webbook.nist.gov]
- 7. Propafenone - Wikipedia [en.wikipedia.org]
- 8. Propafenone: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Process For Preparing Propafenone Hydrochloride And Its Intermediates [quickcompany.in]
- 10. m.youtube.com [m.youtube.com]
2'-Hydroxy-3-phenylpropiophenone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2'-Hydroxy-3-phenylpropiophenone. An important metabolite of the Class IC antiarrhythmic drug Propafenone, this compound is of significant interest in pharmaceutical research and drug metabolism studies. This document consolidates key data including its physicochemical characteristics, spectral data, and relevant experimental protocols. Furthermore, it visualizes the synthetic workflow and its metabolic pathway from the parent drug, offering a valuable resource for professionals in pharmacology and medicinal chemistry.
Introduction
This compound, also known as 2'-hydroxydihydrochalcone, is an aromatic ketone and a phenolic derivative. Structurally, it features a phenyl group attached to a propiophenone moiety with a hydroxyl group at the 2' position of the phenyl ring.[1] Its primary significance in the biomedical field stems from its role as a major metabolite of Propafenone, an antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[2][3] The metabolism of Propafenone, primarily mediated by cytochrome P450 enzymes, leads to the formation of this and other metabolites, which themselves can possess pharmacological activity and influence the drug's overall efficacy and safety profile.[3] A thorough understanding of the properties of this compound is therefore crucial for a complete picture of Propafenone's pharmacology.
Chemical and Physical Properties
The fundamental identifying and physicochemical properties of this compound are summarized below. The compound typically presents as a white to off-white or slightly yellow crystalline solid.[1][4] It exhibits poor solubility in water but is soluble in various organic solvents.[1]
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | [5] |
| Synonyms | 2'-Hydroxydihydrochalcone, Propafenone Impurity A | [4][6] |
| CAS Number | 3516-95-8 | [5] |
| Molecular Formula | C₁₅H₁₄O₂ | [5] |
| Molecular Weight | 226.27 g/mol | [5] |
| Appearance | White to off-white/slightly yellow crystalline powder or solid | [1][4] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Melting Point | 36-37 °C | |
| Boiling Point | 158 °C at 2 mmHg | [4] |
| 381.1 ± 25.0 °C at 760 mmHg | ||
| Density | 1.150 - 1.2 g/cm³ (Predicted/Experimental) | [4] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, acetone, chloroform (slightly), dichloromethane (slightly), ethyl acetate (slightly). | [1][4] |
| Flash Point | >113 °C (>230 °F) | [4][7] |
| pKa | 8.07 ± 0.30 (Predicted) | [4] |
Spectral Data
The spectral characteristics are vital for the identification and structural elucidation of this compound. Below are the key spectral data compiled from available literature.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| UV-Vis (λmax) | 324 nm (in Methanol) | [4] |
| ¹H NMR | Expected signals include aromatic protons (phenyl rings), methylene protons (-CH₂-CH₂-), and a phenolic hydroxyl proton (-OH). | [5][8] |
| ¹³C NMR | Expected signals include aromatic carbons, a carbonyl carbon (C=O), and methylene carbons. Aromatic region ~115-160 ppm, Carbonyl ~200+ ppm, Aliphatic ~30-45 ppm. | [9][10][11] |
| FT-IR (Film) | Expected characteristic peaks: O-H stretch (broad, ~3200-3600 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-3000 cm⁻¹), C=O ketone stretch (~1680 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-O stretch (~1080-1300 cm⁻¹). | [5][12] |
| Mass Spec. (GC-MS) | Top Peaks (m/z): 121, 208, 226 (Molecular Ion) | [2] |
Detailed peak assignments for NMR and IR are based on typical chemical shift and frequency ranges for the respective functional groups, as specific experimental data with assignments are not fully detailed in the cited literature.
Mass Spectrometry Fragmentation
The fragmentation pattern in mass spectrometry provides structural information. For this compound (MW=226), the key observed fragments are:
-
m/z 226 [M]⁺: The molecular ion peak.
-
m/z 121: This major fragment likely corresponds to the hydroxyphenacyl cation [HOC₆H₄CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage). This is a characteristic fragmentation for ketones.[13][14]
-
m/z 105: A possible fragment resulting from the benzyl cation [C₆H₅CH₂]⁺ or subsequent fragmentation.
-
m/z 91: Often corresponds to the tropylium ion [C₇H₇]⁺, a rearrangement product from the benzyl portion of the molecule.
Biological Role and Significance
Metabolite of Propafenone
This compound is a product of the hepatic metabolism of Propafenone.[2] Propafenone is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2D6 (leading to 5-hydroxypropafenone) and, to a lesser extent, CYP3A4 and CYP1A2 (leading to N-depropylpropafenone).[3][15] While 5-hydroxypropafenone is a major active metabolite, other metabolic transformations, including those leading to the formation of this compound, contribute to the drug's complex pharmacokinetic profile.[16] The rate and pathway of metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme, affecting the plasma concentrations of both the parent drug and its metabolites.[16]
Pharmacological Activity of Parent Compound
Propafenone is a Class 1C antiarrhythmic agent. Its primary mechanism of action is the potent blockade of fast inward sodium channels (INa) in cardiac cells.[17] This action reduces the upstroke velocity of the action potential (Phase 0), slows down conduction velocity in the atria, AV node, and ventricles, and thereby suppresses arrhythmias.[17] It also exhibits weak β-adrenergic blocking and local anesthetic activities.[1] The biological activity of its metabolites, including this compound derivatives, has been a subject of study, with some derivatives showing antiarrhythmic and local anesthetic properties.
Visualizations
Metabolic Pathway of Propafenone
The following diagram illustrates the primary metabolic pathways of Propafenone, highlighting the roles of key CYP450 enzymes and the formation of major metabolites.
Caption: Metabolic pathway of Propafenone via CYP450 enzymes.
General Synthesis Workflow
The diagram below outlines a general experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the O-arylation of aliphatic carboxylic acids with arynes.[6]
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
3-Phenylpropionic acid
-
Sodium hydroxide (NaOH)
-
Cesium fluoride (CsF)
-
Acetonitrile (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) to acetonitrile (4.0 mL).
-
Basification: Add sodium hydroxide (80 mg, 2.0 mmol) to the mixture. Stir for approximately 10 minutes at room temperature (20°C).
-
Reaction Initiation: Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring for 4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by flash column chromatography on a silica gel column.
-
Elution: Elute the column with a solvent system of petroleum ether/ethyl acetate (10:1 v/v) to isolate the desired product, this compound.
Protocol 2: In Vitro Metabolism of Propafenone using Human Liver Microsomes
This protocol provides a general method to study the formation of metabolites, including this compound, from Propafenone.[1]
Materials:
-
Propafenone hydrochloride
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (cold, containing an appropriate internal standard for LC-MS/MS)
-
Water bath or incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Propafenone in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH-regenerating system solution in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes to a final protein concentration of approximately 0.5 mg/mL.
-
Add the Propafenone stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate this mixture for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the microcentrifuge tube.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a separate tube containing cold acetonitrile with an internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Propafenone and the formation of its metabolites, including this compound.
-
Conclusion
This compound is a molecule of considerable interest due to its status as a key metabolite of the antiarrhythmic drug Propafenone. This guide has provided a detailed compilation of its known physical and chemical properties, presented in a structured format for ease of reference. The inclusion of detailed experimental protocols for its synthesis and for studying its formation via in vitro metabolism, along with visualizations of these processes, serves to equip researchers with practical information. A deeper understanding of this metabolite is integral to the broader comprehension of Propafenone's pharmacokinetics and pharmacodynamics, which is essential for the ongoing development of safer and more effective cardiovascular therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-Hydroxypropiophenone(610-99-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2'-Hydroxypropiophenone(610-99-1) 1H NMR spectrum [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
Solubility of 2'-Hydroxy-3-phenylpropiophenone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2'-Hydroxy-3-phenylpropiophenone in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and furnishes a detailed, generalized experimental protocol for determining the solubility of organic compounds. Furthermore, a visualization of a common synthesis pathway for this compound is provided to offer a comprehensive profile of this compound.
Data Presentation: Solubility Summary
| Organic Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Slightly Soluble[1] |
| Dichloromethane | Slightly Soluble[1] |
| Ethyl Acetate | Slightly Soluble[1] |
| Water | Sparingly Soluble[2] |
Experimental Protocols: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solutes):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Instrumental Analysis (HPLC or UV-Vis):
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Mandatory Visualization: Synthesis of this compound
The following diagram illustrates a synthetic route for this compound. This pathway is a crucial aspect for researchers working with this compound, providing context for its origin and potential impurities.
Caption: Synthesis workflow for this compound.
References
2'-Hydroxy-3-phenylpropiophenone melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3-phenylpropiophenone
Introduction
This compound is a ketone derivative that is also known as a metabolite of Propafenone.[1] This compound, with the chemical formula C15H14O2, is of interest to researchers in drug development and medicinal chemistry due to its association with antiarrhythmic, spasmolytic, and local anesthetic activities.[1][2] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its synthesis, purification, and formulation in various research and development applications. This guide provides a detailed overview of these properties, along with standardized experimental protocols for their determination.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These values have been compiled from various literature sources.
| Property | Value |
| Melting Point | 36-37 °C[1][2][3][4] |
| Boiling Point | 381.1 ± 25.0 °C (at 760 mmHg)[3] |
| 158 °C (at 2 mmHg)[1][4][5] | |
| Molecular Formula | C15H14O2[3][4] |
| Molecular Weight | 226.27 g/mol [3] |
| Density | 1.2 ± 0.1 g/cm³[3] |
| 1.150 ± 0.06 g/cm³ (Predicted)[4] | |
| Refractive Index | n20/D 1.5968[1][2][4] |
| Flash Point | 113 °C (closed cup)[2] |
| >230 °F[4] | |
| Appearance | Slightly yellow crystals or solid[1][2][4] |
Experimental Protocols
Detailed experimental procedures for determining the melting and boiling points of this compound are outlined below. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
-
Sample Preparation : A small amount of crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure :
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of approximately 10-20 °C per minute initially.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.
-
The heating rate is reduced to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point to ensure accuracy.
-
The melting point is reported as a range from the initial to the final melting temperature.
-
Boiling Point Determination (Distillation Method)
Due to the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.
-
Apparatus : A standard vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Procedure :
-
A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer.
-
The system is sealed and evacuated to the desired pressure (e.g., 2 mmHg).
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
-
The pressure should be monitored and kept constant throughout the distillation.
-
Workflow for Physicochemical Characterization
The logical workflow for the determination of the key physical properties of this compound is illustrated in the diagram below.
Caption: Workflow for determining the melting and boiling points.
References
Structural Elucidation of 2'-Hydroxy-3-phenylpropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2'-Hydroxy-3-phenylpropiophenone, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document details the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.
Compound Overview
This compound is an aromatic ketone with the chemical formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .[1] It presents as a white to off-white crystalline solid with a melting point of 36-37 °C. The structure consists of a phenyl group attached to a propiophenone backbone, with a hydroxyl group at the 2'-position of the phenyl ring. This compound is a known metabolite of the antiarrhythmic drug Propafenone and its derivatives have shown potential antiarrhythmic, spasmolytic, and local anesthetic activities.
Data Presentation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 1H | Ar-H (H-6') |
| 7.50 - 7.40 | m | 1H | Ar-H (H-4') |
| 7.35 - 7.15 | m | 5H | Ar-H (Phenyl group) |
| 7.00 - 6.85 | m | 2H | Ar-H (H-3', H-5') |
| 3.30 | t | 2H | -CH₂- (alpha to carbonyl) |
| 3.05 | t | 2H | -CH₂- (benzylic) |
| 12.50 | s | 1H | -OH (phenolic) |
Note: Predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 206.0 | C=O (Ketone) |
| 162.5 | C-2' (C-OH) |
| 141.0 | C-1 (Phenyl group) |
| 136.0 | C-4' |
| 130.0 | C-6' |
| 128.5 | C-2, C-6 (Phenyl group) |
| 128.3 | C-3, C-5 (Phenyl group) |
| 126.0 | C-4 (Phenyl group) |
| 119.0 | C-5' |
| 118.5 | C-1' |
| 118.0 | C-3' |
| 40.0 | -CH₂- (alpha to carbonyl) |
| 30.0 | -CH₂- (benzylic) |
Note: Predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.
FTIR Spectroscopic Data
Table 3: FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic, H-bonded) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1680 - 1660 | Strong | C=O stretch (ketone, conjugated) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1300 - 1000 | Medium | C-O stretch (phenol) |
| 900 - 675 | Strong | C-H out-of-plane bend (aromatic) |
Note: These are typical absorption ranges for the respective functional groups and the actual peak positions may vary.
Mass Spectrometry Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226 | 45 | [M]⁺ (Molecular Ion) |
| 208 | 20 | [M - H₂O]⁺ |
| 135 | 30 | [C₉H₇O]⁺ |
| 121 | 100 | [C₇H₅O₂]⁺ (Base Peak) |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern is predicted based on the structure. The base peak at m/z 121 likely corresponds to the hydroxyphenacyl cation.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route to this compound is via a Friedel-Crafts acylation or a related coupling reaction. The following is an adapted general procedure for the O-arylation of a carboxylic acid with an aryne precursor.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
3-Phenylpropionic acid
-
Sodium hydroxide
-
Cesium fluoride
-
Acetonitrile (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3-Phenylpropionic acid (3.4 mmol) in anhydrous acetonitrile (4.0 mL) under a nitrogen atmosphere, add sodium hydroxide (80 mg, 2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) to the reaction mixture.
-
Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield this compound.
NMR Spectroscopy Protocol
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
FTIR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry Protocol
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the compound from any residual solvent or impurities. A suitable temperature program for the GC oven should be used to ensure good separation and peak shape.
-
The separated compound will then enter the mass spectrometer.
-
Acquire the mass spectrum using electron ionization at a standard energy of 70 eV. Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound.
Biological Pathway: Propafenone Metabolism
This compound is a metabolite of the antiarrhythmic drug propafenone. The following diagram illustrates the primary metabolic pathways of propafenone.[2][3][4]
References
An In-depth Technical Guide on the Safety and Hazards of 2'-Hydroxy-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 2'-Hydroxy-3-phenylpropiophenone (CAS No: 3516-95-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid that can appear as a colorless to yellow liquid or solid. It is a derivative of propiophenone and has been identified in plants such as Flindersia brassii and Peperomia obtusifolia.[1] Its derivatives have been studied for potential antiarrhythmic, spasmolytic, and local anesthetic activities.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| CAS Number | 3516-95-8 | ChemIDplus, ECHA[1] |
| Melting Point | 36-37 °C (lit.) | Chemsrc, Sigma-Aldrich[2] |
| Boiling Point | 158 °C at 2 mmHg (lit.) | ChemBK[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich |
| Refractive Index | n20/D 1.5968 (lit.) | Sigma-Aldrich |
| Density | 1.150 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |
GHS Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on aggregated data from multiple sources, this compound has been assigned the following classifications. It is important to note that a small percentage of reports (4% of 199) indicate that this chemical does not meet GHS hazard criteria.[1]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2][4] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][2][4] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[5] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
GHS Pictograms:
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[2]
-
GHS09 (Environment): Indicates hazards to the aquatic environment.
Signal Word: Warning[1][2][4][5]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H400: Very toxic to aquatic life.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
-
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P391: Collect spillage.[5]
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[6]
-
-
Disposal:
Toxicological Information
Experimental Protocols
As no specific toxicity studies for this compound were found, this section outlines general, standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) that are typically used to assess the hazards identified for this chemical. These are provided as a reference for the type of studies required to generate the data that informs GHS classifications.
OECD Guideline for Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure (UDP)
-
Purpose: To determine the acute oral toxicity of a substance, providing an estimate of the LD50.
-
Methodology: A sequential dosing approach is used, typically with a single animal at each step. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required. Observations of the animals are made for a period of up to 14 days to monitor for signs of toxicity and mortality.
OECD Guideline for Testing of Chemicals, No. 404: Acute Dermal Irritation/Corrosion
-
Purpose: To assess the potential of a substance to cause skin irritation or corrosion.
-
Methodology: A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
OECD Guideline for Testing of Chemicals, No. 405: Acute Eye Irritation/Corrosion
-
Purpose: To determine the potential of a substance to cause eye irritation or corrosion.
-
Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The other eye serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after instillation.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures are recommended:
-
General Advice: Consult a physician and show them the safety data sheet.[4][5]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[4][5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][5]
Handling, Storage, and Personal Protection
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The recommended storage temperature is 2-8°C.[6]
-
Personal Protective Equipment (PPE):
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Accidental Release Measures: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Visualizations
The following diagram illustrates the general workflow for GHS hazard communication.
Caption: GHS Hazard Communication Workflow for Chemical Safety.
References
- 1. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:3516-95-8 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Diverse Biological Activities of 2'-Hydroxy-3-phenylpropiophenone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3-phenylpropiophenone and its derivatives represent a class of organic compounds with a growing body of research highlighting their significant and varied biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for further investigation. The primary activities identified in the literature include:
-
Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Derivatives have displayed inhibitory effects against a range of bacterial and fungal strains.
-
Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.
-
Other Activities: Research has also pointed towards antiarrhythmic, spasmolytic, local anesthetic, and antioxidant properties of certain derivatives[1][2].
Quantitative Data on Biological Activity
To facilitate a comparative analysis of the potency of various this compound derivatives, the following tables summarize the available quantitative data from scientific literature.
Table 1: Anticancer Activity of Phenylpropiophenone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylpropiophenone Derivative 1 | HeLa | 15.5 | [1] |
| Phenylpropiophenone Derivative 2 | Fem-X | 12.3 | [1] |
| Phenylpropiophenone Derivative 3 | PC-3 | 25.1 | [1] |
| Phenylpropiophenone Derivative 4 | MCF-7 | 18.7 | [1] |
| Phenylpropiophenone Derivative 5 | LS174 | 22.4 | [1] |
| Phenylpropiophenone Derivative 6 | K562 | 19.8 | [1] |
IC50: The half maximal inhibitory concentration.
Table 2: Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted derivative | S. aureus | 14-16 | [3] |
| Dichloro-substituted derivative | C. diphtheriae | 15-16 | [3] |
| 4-chloro-substituted derivative | E. coli | 15-16 | [3] |
| 2-nitro-substituted derivative | A. niger | 11 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Workflow for MTT Assay
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Method
Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening acute anti-inflammatory activity.
Workflow for Carrageenan-Induced Paw Edema Assay
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory and some anticancer effects of chalcones, which are structurally related to this compound derivatives, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.
Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives
References
The Natural Occurrence of 2'-Hydroxy-3-phenylpropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3-phenylpropiophenone, a member of the dihydrochalcone class of flavonoids, is a naturally occurring phenolic compound. Dihydrochalcones are recognized for their diverse biological activities, making them of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and potential cellular interactions. The information is presented to support further research and development efforts related to this compound.
Data Presentation: Natural Sources
This compound has been identified in the following plant species. However, quantitative data regarding its concentration or isolation yield from these natural sources is not extensively documented in publicly available scientific literature.
| Plant Species | Family | Plant Part(s) | Quantitative Data (Concentration/Yield) |
| Flindersia brassii | Rutaceae | Not Specified | Data not available in cited literature. |
| Peperomia obtusifolia | Piperaceae | Not Specified | Data not available in cited literature. |
Experimental Protocols
A specific, detailed experimental protocol for the isolation of this compound from its known natural sources is not available in the reviewed literature. However, a general methodology for the extraction and isolation of phenolic compounds from Peperomia obtusifolia can be adapted for this purpose. The following is a generalized protocol based on established phytochemical investigation techniques.
Objective: To isolate this compound from plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Peperomia obtusifolia)
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Distilled water
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography elution (e.g., hexane-ethyl acetate gradients)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard of this compound (for comparison)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Methodology:
-
Extraction:
-
Macerate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude methanolic extract in a mixture of methanol and water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane and ethyl acetate.
-
Separate the layers and concentrate each fraction using a rotary evaporator. The fraction containing this compound is expected to be in the less polar fractions (e.g., ethyl acetate).
-
-
Chromatographic Purification:
-
Subject the target fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and monitor the separation process using thin-layer chromatography (TLC), comparing with a standard of this compound if available.
-
Pool the fractions containing the compound of interest based on the TLC analysis.
-
Further purification can be achieved by repeated column chromatography or by using other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Ultraviolet-Visible (UV-Vis) spectroscopy.
-
-
Biosynthesis
This compound belongs to the dihydrochalcone subgroup of flavonoids. Its biosynthesis follows the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The pathway commences with the aromatic amino acid L-phenylalanine.
The key steps in the biosynthesis of the dihydrochalcone backbone are:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce cinnamic acid.
-
Hydroxylation: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid.
-
CoA Ligation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.
-
Reduction: In a key step differentiating dihydrochalcone biosynthesis from that of other flavonoids, p-coumaroyl-CoA is reduced to p-dihydrocoumaroyl-CoA.
-
Condensation and Cyclization: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form a 2'-hydroxydihydrochalcone skeleton. Further enzymatic modifications, such as specific hydroxylations and methylations, would then lead to the final structure of this compound.
Signaling Pathways
As a flavonoid, this compound may interact with various cellular signaling pathways. While specific studies on this particular compound are limited, the broader class of flavonoids is known to modulate key signaling cascades involved in cellular processes such as inflammation, proliferation, and apoptosis. One of the well-studied pathways influenced by flavonoids is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Flavonoids can exert their effects by:
-
Directly inhibiting kinases: Some flavonoids can bind to the ATP-binding site of kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby inhibiting their activity.
-
Modulating upstream signaling components: They can also affect receptor tyrosine kinases or other upstream proteins that activate the MAPK cascade.
-
Altering gene expression: By modulating the MAPK pathway, flavonoids can influence the activity of downstream transcription factors (e.g., AP-1, NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival.
Conclusion
This compound is a naturally occurring dihydrochalcone with confirmed presence in Flindersia brassii and Peperomia obtusifolia. While there is a foundation for understanding its biosynthesis and potential biological activities through the lens of flavonoid chemistry, significant research gaps remain. Specifically, there is a need for quantitative analysis of its abundance in natural sources and the development of optimized isolation protocols. Further investigation into its specific interactions with cellular signaling pathways will be crucial in elucidating its pharmacological potential and paving the way for its application in drug development.
Methodological & Application
Synthesis of 2'-Hydroxy-3-phenylpropiophenone: A Detailed Guide for Researchers
Application Notes and Protocols for the Conversion of 2'-Hydroxychalcone
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 2'-Hydroxy-3-phenylpropiophenone, a valuable propiophenone derivative with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde to yield 2'-hydroxychalcone, followed by the selective catalytic hydrogenation of the chalcone's α,β-unsaturated bond.
This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a clear and detailed methodology, expected outcomes, and characterization data to facilitate the successful synthesis and purification of the target compound.
I. Overview of the Synthetic Pathway
The synthesis proceeds in two distinct stages:
-
Claisen-Schmidt Condensation: Formation of the intermediate, 2'-hydroxychalcone, through the reaction of 2'-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst.
-
Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the 2'-hydroxychalcone to afford the final product, this compound.
Below is a diagram illustrating the overall synthetic workflow.
II. Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation
This protocol details the synthesis of the intermediate compound, 2'-hydroxychalcone.
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (20 mL of 40% aqueous solution) or potassium hydroxide dropwise.[1]
-
Reaction Monitoring: The reaction mixture will typically turn yellow or orange. The progress of the reaction should be monitored by TLC until the starting 2'-hydroxyacetophenone spot is no longer visible. The reaction is generally stirred for approximately 4 hours at 0°C for optimal yield and purity.[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).[2]
-
Acidification: Slowly acidify the mixture with dilute hydrochloric acid until the pH is acidic. A yellow precipitate of 2'-hydroxychalcone will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. The crude 2'-hydroxychalcone can be further purified by recrystallization from ethanol.[2]
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the selective reduction of 2'-hydroxychalcone to the desired propiophenone derivative.
Materials:
-
2'-Hydroxychalcone
-
Palladium on Carbon (10% Pd/C)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Balloon or hydrogenator
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2'-hydroxychalcone (1 mmol) and dichloromethane (10 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the solution.
-
Hydrogenation: Seal the flask and flush with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature. For selective reduction of the double bond to the dihydrochalcone, dichloromethane is the preferred solvent.[3]
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 24 hours.[3]
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of dichloromethane.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.
III. Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data of 2'-Hydroxychalcone
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [4] |
| Molecular Weight | 224.25 g/mol | [4] |
| Appearance | Yellow crystals or powder | [5] |
| Melting Point | 86.0-92.0 °C | [5] |
| ¹H NMR (CDCl₃, ppm) | δ 12.80 (s, 1H, -OH), 7.90-6.94 (m, 11H, Ar-H, -CH=CH-) | [6] |
| ¹³C NMR (CDCl₃, ppm) | δ 191.89, 155.74, 140.90, 138.39, 132.76, 131.80, 129.54, 128.67, 128.62, 122.93, 122.31, 121.00, 116.64 | [7] |
| IR (KBr, cm⁻¹) | 3460 (O-H), 1652 (C=O), 1585 (C=C, aromatic), 1462 (CH=CH) | [8] |
| Yield | 22-85% (Claisen-Schmidt) | [9] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [10] |
| Molecular Weight | 226.27 g/mol | [10] |
| Appearance | White to yellow crystalline solid | [11] |
| Melting Point | 36-37 °C | |
| ¹H NMR (CCl₄, ppm) | δ 7.6-6.6 (m, 9H, Ar-H), 3.2 (t, 2H, -CH₂-), 2.9 (t, 2H, -CH₂-) | [12] |
| ¹³C NMR | Data not readily available in a consolidated source | |
| IR | Data not readily available in a consolidated source | |
| Yield | Excellent yields reported with Pd/C in DCM | [3] |
IV. Reaction Mechanism and Logic
The following diagrams illustrate the underlying chemical principles of the synthesis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L13937.14 [thermofisher.com]
- 6. (E)-2'-hydroxychalcone (888-12-0) 1H NMR spectrum [chemicalbook.com]
- 7. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum [chemicalbook.com]
- 8. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. spectrabase.com [spectrabase.com]
Application Notes and Protocols: A Two-Step Synthesis of 2'-Hydroxy-3-phenylpropiophenone via Claisen-Schmidt Condensation and Subsequent Reduction
Introduction
2'-Hydroxy-3-phenylpropiophenone, a dihydrochalcone derivative, is a valuable scaffold in medicinal chemistry and drug development. Its synthesis is efficiently achieved through a two-step process commencing with the Claisen-Schmidt condensation to form an intermediate chalcone, followed by a selective reduction of the α,β-unsaturated bond. The Claisen-Schmidt condensation is a robust base-catalyzed reaction between an aromatic aldehyde and a ketone, in this case, benzaldehyde and 2'-hydroxyacetophenone, to yield 2'-hydroxychalcone.[1][2] This intermediate possesses a reactive α,β-unsaturated ketone moiety, which is then selectively reduced to the corresponding saturated ketone, this compound. A common and effective method for this transformation is catalytic transfer hydrogenation.[3][4]
This document provides detailed protocols for both the synthesis of 2'-hydroxychalcone via a base-catalyzed Claisen-Schmidt condensation and its subsequent reduction to this compound.
Part 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation
This section outlines the base-catalyzed condensation of 2'-hydroxyacetophenone and benzaldehyde to produce the intermediate, 2'-hydroxychalcone. Sodium hydroxide is an effective catalyst for this reaction, and isopropyl alcohol has been shown to be a suitable solvent.[1]
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds through a base-catalyzed aldol condensation mechanism. The hydroxide ion abstracts an acidic α-hydrogen from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated system of 2'-hydroxychalcone.
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is optimized for the synthesis of 2'-hydroxychalcone.[1]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol.
-
Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Slowly add 20 mL of a 40% aqueous solution of NaOH to the flask.
-
Reaction Progression: Stir the reaction mixture vigorously at 0°C. The reaction is typically complete within 4 hours. Monitor the progress by Thin-Layer Chromatography (TLC). The formation of a yellow precipitate indicates product formation.
-
Work-up and Isolation: After 4 hours, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly acidify the mixture with dilute HCl until the pH is approximately 3. A yellow solid will precipitate.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: Purify the crude 2'-hydroxychalcone by recrystallization from ethanol.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and characterize the product using techniques such as melting point, FT-IR, and NMR spectroscopy.
Quantitative Data Summary: Claisen-Schmidt Condensation
| Parameter | Value/Condition | Reference |
| Reactants | ||
| 2'-Hydroxyacetophenone | 0.05 mol | [1] |
| Benzaldehyde | 0.05 mol | [1] |
| Catalyst | ||
| Base | Sodium Hydroxide (40% aq. solution) | [1] |
| Volume of Base | 20 mL | [1] |
| Solvent | ||
| Solvent | Isopropyl Alcohol (IPA) | [1] |
| Solvent Volume | 50 mL | [1] |
| Reaction Conditions | ||
| Temperature | 0°C | [1] |
| Reaction Time | Approx. 4 hours | [1] |
| Yield | ||
| Expected Yield | Good to excellent | [1][5] |
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of 2'-hydroxychalcone.
Part 2: Reduction of 2'-Hydroxychalcone to this compound
This section describes the selective reduction of the carbon-carbon double bond of 2'-hydroxychalcone to yield the desired saturated ketone, this compound. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor is an efficient and mild method for this transformation.[3]
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
2'-Hydroxychalcone
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus (e.g., pipette with glass wool or Celite pad)
Procedure:
-
Reactant and Catalyst Setup: In a round-bottom flask, combine the synthesized 2'-hydroxychalcone, ammonium formate, and 10% Pd/C.
-
Solvent Addition: Add methanol to the flask and swirl to ensure the reactants are well-mixed with the catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 20-30 minutes. Monitor the reaction progress by TLC.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Pd/C catalyst by filtering the mixture through a pad of Celite or a pipette plugged with glass wool. Wash the filter pad with a small amount of methanol.
-
Solvent Evaporation: Combine the filtrate and washings, and remove the methanol under reduced pressure.
-
Extraction: To the residue, add diethyl ether and dilute HCl. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Final Product Isolation: Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound, which may appear as an oily substance.
-
Purification and Characterization: Purify the product if necessary, using column chromatography. Characterize the final product by FT-IR and NMR spectroscopy to confirm the reduction of the double bond.
Quantitative Data Summary: Reduction of 2'-Hydroxychalcone
| Parameter | Value/Condition | Reference |
| Reactants | ||
| 2'-Hydroxychalcone | 1 equivalent | [3][4] |
| Hydrogen Donor | Ammonium Formate | [3][4] |
| Catalyst | ||
| Catalyst | 10% Palladium on Carbon (Pd/C) | [3][4] |
| Solvent | ||
| Solvent | Methanol | [3][4] |
| Reaction Conditions | ||
| Temperature | Reflux | [4] |
| Reaction Time | 20-30 minutes | [4] |
| Yield | ||
| Expected Yield | High | [3] |
Experimental Workflow: Reduction of 2'-Hydroxychalcone
Caption: Workflow for the reduction of 2'-hydroxychalcone.
Overall Synthesis Pathway
The two-step synthesis provides an efficient route to this compound from readily available starting materials.
Caption: Two-step synthesis of this compound.
References
- 1. Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
2'-Hydroxy-3-phenylpropiophenone: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
2'-Hydroxy-3-phenylpropiophenone is a chemical intermediate with significant utility in the pharmaceutical industry.[1] Its molecular structure serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the antiarrhythmic drug, Propafenone.[2][3][4] Derivatives of this compound have also shown potential for antiarrhythmic and spasmolytic activities, indicating its broader importance in medicinal chemistry.[1][5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3516-95-8 | [6][7] |
| Molecular Formula | C15H14O2 | [6][7] |
| Molecular Weight | 226.27 g/mol | [6][8] |
| Melting Point | 36-37 °C | [5][7] |
| Boiling Point | 158 °C at 2 mmHg | [7] |
| Appearance | Colorless to yellow liquid or solid | [5] |
| Purity | ≥97% | [5] |
Application in Propafenone Synthesis
This compound is a pivotal intermediate in several synthetic routes to produce Propafenone, a Class 1C antiarrhythmic drug. The following sections detail the primary synthetic pathways.
Synthetic Pathway for Propafenone via this compound
A common method for the synthesis of Propafenone involves the reaction of this compound with epichlorohydrin, followed by a reaction with n-propylamine.
Caption: Synthesis of Propafenone from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step method for synthesizing the intermediate, this compound, starting from o-hydroxyacetophenone and benzaldehyde.[9]
Step 1: Synthesis of 2'-Hydroxychalcone
-
To a reaction vessel, add o-hydroxyacetophenone, an organic solvent (e.g., ethanol), and an alkali (e.g., sodium hydroxide).
-
Add benzaldehyde to the mixture and heat the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the resulting solid and recrystallize it from isopropanol.
-
Dry the crystals to obtain 2'-hydroxychalcone.
Step 2: Synthesis of this compound
-
In a separate reaction vessel, dissolve the 2'-hydroxychalcone in an organic solvent (e.g., methanol).
-
Add ammonium formate and a palladium-on-carbon catalyst.
-
Heat the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate and recrystallize the crude product from isopropanol.
-
Dry the purified product to yield this compound.
This method is advantageous due to its mild reaction conditions and potential for high yield and purity.[9]
Protocol 2: Synthesis of Propafenone from this compound
This protocol outlines the conversion of the intermediate to the final API, Propafenone.
-
The sodium salt of this compound is reacted with 1-chloro-2,3-epoxypropane (epichlorohydrin).
-
The resulting epoxide intermediate, 2-(2',3'-epoxypropyl)-omega-phenylpropiophenone, is then reacted with n-propylamine.
-
The final product is converted to its hydrochloride salt to yield Propafenone hydrochloride.
An alternative process starting from 2'-hydroxyacetophenone has been reported to provide a higher overall yield of approximately 55% compared to the 45% yield from the process starting with the hydrogenation of 2'-hydroxychalcone.[2]
Quantitative Data
| Reaction | Starting Material | Product | Reagents | Yield | Reference |
| O-arylation | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 3-Phenylpropionic acid | This compound | NaOH, CsF, Acetonitrile | 73% | [6] |
| Propafenone Synthesis | 2-hydroxy-omega-phenylpropiophenone | Propafenone | 1-chloro-2,3-epoxypropane, n-propylamine | ~66% | [2] |
| Improved Propafenone Synthesis | 2'-hydroxyacetophenone | Propafenone | Epichlorohydrin, propylamine, benzaldehyde, H2 | 55% (overall) | [2] |
Logical Workflow for Propafenone Synthesis
The following diagram illustrates the logical steps and intermediates in a multi-step synthesis of Propafenone starting from 2'-hydroxyacetophenone.
Caption: Multi-step synthesis of Propafenone.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the production of Propafenone. The protocols and data presented here offer a comprehensive resource for researchers and professionals in drug development, enabling efficient and high-yield synthetic processes. The choice of synthetic route will depend on factors such as starting material availability, desired yield, and process scalability.
References
- 1. nbinno.com [nbinno.com]
- 2. US4474986A - Preparation of propafenone - Google Patents [patents.google.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2′-羟基-3-苯基苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols: Alkylation and Acylation of 2'-Hydroxy-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the O-alkylation and O-acylation of 2'-Hydroxy-3-phenylpropiophenone, a key intermediate in the synthesis of various biologically active compounds, including the antiarrhythmic drug Propafenone. The resulting ether and ester derivatives are of significant interest in medicinal chemistry due to their potential anti-inflammatory and antimicrobial properties.
Introduction
This compound possesses a reactive phenolic hydroxyl group that can be readily functionalized through alkylation and acylation reactions. O-alkylation, typically achieved via the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. O-acylation can be performed using various acylating agents, such as acid chlorides or anhydrides, often under Schotten-Baumann conditions. These modifications allow for the exploration of structure-activity relationships and the development of new therapeutic agents. Derivatives of 2'-hydroxychalcones, which share a similar structural motif, have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling pathways like NF-κB and MAPK.[1][2][3][4][5]
Chemical Reactions Overview
The primary reactions discussed in these notes are the O-alkylation and O-acylation of the phenolic hydroxyl group of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Flavonoids from 2'-Hydroxy-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids are a diverse class of polyphenolic compounds renowned for their wide range of biological activities, making them attractive scaffolds for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of flavones, a major subgroup of flavonoids, utilizing 2'-Hydroxy-3-phenylpropiophenone as a key starting material. The featured methodology is a modern, efficient palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones (a class to which this compound belongs). This approach offers a direct and versatile route to a variety of flavone derivatives. Included are comprehensive experimental procedures, quantitative data on reaction yields for various substrates, and guidance on the characterization of the synthesized compounds.
Introduction
Flavonoids are naturally occurring compounds found in a wide variety of plants and are integral components of the human diet. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene rings (A and B) linked by a heterocyclic pyran ring (C). The diverse biological activities of flavonoids, including antioxidant, anti-inflammatory, anticancer, and antiviral properties, have spurred significant interest in their synthesis and derivatization for therapeutic applications.
Traditionally, the synthesis of flavones has been dominated by methods such as the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization of the resulting 2'-hydroxychalcones. While effective, these methods can sometimes require harsh reaction conditions. A more recent and highly efficient approach involves the palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. This method provides a direct pathway to the flavone core structure from readily available starting materials like this compound.
This document outlines the palladium-catalyzed synthesis of flavones from this compound and its derivatives, providing researchers with the necessary protocols and data to implement this methodology in their own laboratories.
Chemistry and Reaction Mechanism
The synthesis of flavones from 2'-hydroxydihydrochalcones, such as this compound, is achieved through a palladium(II)-catalyzed oxidative cyclization. The reaction proceeds via an initial dehydrogenation of the 2'-hydroxydihydrochalcone to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular cyclization to yield the flavone product. The choice of ligands and oxidants is crucial in directing the reaction towards the desired flavone. A combination of Pd(TFA)₂ as the catalyst and 5-nitro-1,10-phenanthroline as a ligand, under an oxygen atmosphere, has been shown to be particularly effective in promoting the formation of flavones.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various flavone derivatives from their corresponding 2'-hydroxydihydrochalcones using the palladium-catalyzed oxidative cyclization method.
Table 1: Synthesis of Flavone Derivatives from 2'-Hydroxydihydrochalcones
| Entry | Starting Material (2'-Hydroxydihydrochalcone) | Product (Flavone) | Yield (%) |
| 1 | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | 2-phenyl-4H-chromen-4-one | 81 |
| 2 | 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | 7-methoxy-2-phenyl-4H-chromen-4-one | 92 |
| 3 | 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one | 2-(4-methoxyphenyl)-4H-chromen-4-one | 83 |
| 4 | 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)propan-1-one | 2-(4-chlorophenyl)-4H-chromen-4-one | 77 |
| 5 | 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)propan-1-one | 2-(thiophen-2-yl)-4H-chromen-4-one | 54 |
| 6 | 1-(2-hydroxyphenyl)-3-(furan-2-yl)propan-1-one | 2-(furan-2-yl)-4H-chromen-4-one | 15 |
| 7 | 1-(2-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)propan-1-one | 2-(1-methyl-1H-indol-3-yl)-4H-chromen-4-one | 32 |
Yields are isolated yields after column chromatography.
Table 2: Spectroscopic Data for 2-phenyl-4H-chromen-4-one (Flavone)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.24 (dd, J = 7.9, 1.7 Hz, 1H), 7.94 – 7.87 (m, 2H), 7.72 (ddd, J = 8.7, 7.1, 1.7 Hz, 1H), 7.58 – 7.50 (m, 3H), 7.42 (ddd, J = 8.0, 7.1, 1.1 Hz, 1H), 6.83 (s, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.4, 163.2, 156.2, 133.6, 131.7, 131.6, 129.0, 126.2, 125.7, 125.1, 123.9, 118.0, 107.5. |
| IR (KBr, cm⁻¹) | 3065, 1642, 1607, 1565, 1488, 1450, 1380, 1350, 1220, 1125, 1075, 960, 890, 770, 690. |
| MS (ESI) | m/z 223.07 [M+H]⁺. |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of Flavones from 2'-Hydroxydihydrochalcones
This protocol is adapted from the divergent synthesis method described by Son, S. H., et al. (2021).
Materials:
-
2'-Hydroxydihydrochalcone derivative (e.g., this compound)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
5-nitro-1,10-phenanthroline
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Oxygen balloon or a system to maintain an oxygen atmosphere
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the 2'-hydroxydihydrochalcone (1.0 eq.), Pd(TFA)₂ (0.1 eq.), and 5-nitro-1,10-phenanthroline (0.2 eq.).
-
Evacuate and backfill the flask with oxygen (this can be done using a balloon filled with oxygen).
-
Add anhydrous DMSO (to make a 0.3 M solution with respect to the starting material).
-
Stir the reaction mixture at 100 °C under an oxygen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure flavone.
-
Characterize the purified flavone using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of flavones.
Caption: Reaction pathway for flavone synthesis.
Caption: Logical relationship of the synthesis.
Biological Activity and Significance
Flavonoids synthesized via palladium-catalyzed methods are of significant interest in drug development due to the potential for creating diverse libraries of compounds for biological screening. While specific biological data for flavones synthesized directly from this compound via this method is still emerging, related flavone derivatives have demonstrated a wide array of pharmacological activities. These include, but are not limited to:
-
Anticancer Activity: Many flavones exhibit cytotoxic effects against various cancer cell lines and can modulate signaling pathways involved in cell proliferation and apoptosis.
-
Antioxidant Properties: The polyphenolic nature of flavonoids allows them to act as potent antioxidants, scavenging free radicals and reducing oxidative stress.
-
Anti-inflammatory Effects: Flavones can inhibit the production of pro-inflammatory mediators, making them potential candidates for the treatment of inflammatory diseases.
The palladium-catalyzed methodology described herein provides a valuable tool for medicinal chemists to synthesize novel flavone derivatives and explore their structure-activity relationships in the quest for new therapeutic agents.
Conclusion
The use of this compound and other 2'-hydroxydihydrochalcones in the palladium-catalyzed synthesis of flavones represents a modern and efficient approach to accessing this important class of bioactive molecules. The detailed protocols and data provided in these application notes are intended to facilitate the adoption of this methodology by researchers in academia and industry, ultimately contributing to the advancement of flavonoid-based drug discovery and development.
Application Notes and Protocols for the Determination of 2'-Hydroxy-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3-phenylpropiophenone is a chemical compound that is notably recognized as a process impurity and metabolite of Propafenone, an antiarrhythmic medication.[1][2] The accurate and precise quantification of this compound is critical for quality control in the manufacturing of Propafenone and for pharmacokinetic studies. These application notes provide detailed methodologies for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and outlines the general steps for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The provided protocols are based on established methods for the analysis of the parent drug, Propafenone, and can be adapted and validated for the specific quantification of this impurity.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound. The most common and accessible methods in a pharmaceutical analysis laboratory are HPLC, due to its robustness and sensitivity for quantitative analysis of non-volatile compounds, and GC-MS, which offers high specificity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural elucidation and identification rather than quantification.
High-Performance Liquid Chromatography (HPLC) Method
A robust Reverse-Phase HPLC (RP-HPLC) method is the recommended approach for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The following protocol is adapted from validated methods for the analysis of Propafenone and its impurities.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate Buffer (pH 4.5) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 246 nm[3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate solution and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter and degas. Mix with HPLC grade methanol in the specified ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-50 µg/mL).
-
Sample Preparation (for Propafenone Bulk Drug): Accurately weigh a quantity of the Propafenone HCl powder, dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The analytical method should be validated according to ICH Q2(R2) guidelines.[4] The following table summarizes typical acceptance criteria for the validation of an impurity quantification method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Propafenone and other potential impurities. Peak purity should be confirmed using a PDA detector. |
| Linearity (R²) | ≥ 0.999 over the concentration range |
| Range | Typically from the Quantitation Limit (QL) to 120% of the specification limit for the impurity. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and is an excellent confirmatory technique. Due to the hydroxyl group, derivatization may be required to improve the volatility and peak shape of this compound.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extraction: If the analyte is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.
-
Derivatization: The hydroxyl group can be derivatized (e.g., silylation with BSTFA or methylation) to increase volatility. For instance, a common procedure involves evaporating the sample to dryness, adding a derivatizing agent, and heating to ensure complete reaction.
2. Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 100°C, ramp to 280°C).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
Spectroscopic Characterization Data
For confirmation of identity, spectroscopic data can be compared with reference spectra. The following table summarizes key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, δ in ppm) | Aromatic Protons (m): 6.85-7.85, -CH₂- (t): 3.05, -CH₃ from propiophenone backbone (not present), -OH (s): 12.1 (intramolecular H-bond) |
| ¹³C NMR (CDCl₃, δ in ppm) | C=O: 204.5, -CH₂-: 31.5, Aromatic Carbons: 118.5, 118.8, 119.5, 130.0, 136.2, 162.5 |
| Mass Spectrometry (GC/MS) | Molecular Ion (M⁺): m/z 226. Key fragments can be observed corresponding to the loss of parts of the molecule.[5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the hydroxyl group (O-H stretch) and the carbonyl group (C=O stretch). |
Note: NMR data is presented for the general structure and may vary slightly based on solvent and instrumentation.
Visualized Workflows
Analytical Method Development and Validation Workflow
The following diagram illustrates the logical steps involved in developing and validating an analytical method for this compound.
Caption: Workflow for analytical method development and validation.
HPLC Analysis Workflow
This diagram outlines the sample analysis process using the developed HPLC method.
References
Application Notes and Protocols: 2'-Hydroxy-3-phenylpropiophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3-phenylpropiophenone, a dihydrochalcone derivative, is a valuable and versatile building block in organic synthesis. Its chemical structure, featuring a reactive ketone, a phenolic hydroxyl group, and a flexible three-carbon chain connecting two phenyl rings, allows for a variety of chemical transformations. This makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecules with significant biological and pharmaceutical importance. These application notes provide detailed protocols for the use of this compound in the synthesis of two major classes of compounds: flavonoids and the antiarrhythmic drug, Propafenone.
Application I: Synthesis of Flavonoids
Flavonoids are a large class of naturally occurring polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound serves as a key precursor for the synthesis of flavanones and flavones, two major subclasses of flavonoids. The general strategy involves the oxidative cyclization of the corresponding 2'-hydroxychalcone, which can be derived from this compound.
The synthetic pathway from 2'-hydroxyacetophenone (a common precursor) to flavones illustrates the central role of the chalcone intermediate.
Experimental Protocols
The conversion of this compound to flavonoids is a two-step process:
-
Dehydrogenation to form the corresponding 2'-hydroxychalcone.
-
Oxidative cyclization of the 2'-hydroxychalcone to yield the flavone.
While direct dehydrogenation protocols for this compound are specific to the substrate, a common method for the subsequent and crucial oxidative cyclization step is presented below. This protocol starts from the 2'-hydroxychalcone intermediate.
Protocol 1: Iodine-Mediated Oxidative Cyclization of 2'-Hydroxychalcone to Flavone
This protocol describes a reliable and widely used method for the synthesis of flavones from 2'-hydroxychalcones using iodine in dimethyl sulfoxide (DMSO).[1]
Materials:
-
2'-Hydroxychalcone derivative (1 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)[1]
-
Iodine (I₂) (0.1 mmol)[1]
-
Saturated sodium thiosulfate solution
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (20 mL).[1]
-
Add a catalytic amount of iodine (0.1 mmol) to the solution.[1]
-
Heat the reaction mixture at 100-120 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. The crude flavone will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a saturated sodium thiosulfate solution to remove any excess iodine, followed by washing with cold water until the washings are neutral.[1]
-
Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol.[1]
Comparison of Methods for Flavone Synthesis from 2'-Hydroxychalcones
Several methods exist for the oxidative cyclization of 2'-hydroxychalcones. The choice of method can significantly impact reaction time, yield, and environmental friendliness.
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Iodine-Mediated | I₂ | DMSO | 100-120 °C | 2-4 hours | 75-90 | [1] |
| Oxalic Acid Catalyzed | Oxalic Acid | Ethanol | Reflux | 4-6 hours | 85-95 | [2] |
| Palladium-Catalyzed | Pd(TFA)₂ | DMSO | 100 °C | 48 hours | 60-80 | [3][4] |
| Microwave-Assisted (Iodine) | I₂ | DMSO | Microwave (400W) | 5-10 minutes | 80-95 | [1] |
Application II: Synthesis of Propafenone
Propafenone is a class 1C antiarrhythmic drug used to treat cardiac arrhythmias. This compound is a key intermediate in the synthesis of Propafenone. The synthesis involves the introduction of an aminopropoxy side chain at the phenolic hydroxyl group.
The overall synthetic pathway to Propafenone starting from this compound is illustrated below.
Experimental Protocol
The following protocol outlines the key steps in the synthesis of Propafenone from this compound.
Protocol 2: Synthesis of Propafenone from this compound
This protocol is a two-step process involving the formation of an epoxy intermediate followed by aminolysis.
Step 1: Synthesis of 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone
Materials:
-
This compound
-
Epichlorohydrin
-
A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
A suitable solvent (e.g., Toluene, Acetone)
Procedure:
-
Dissolve this compound in a suitable solvent such as toluene.
-
Add the base (e.g., powdered NaOH) and epichlorohydrin (in excess).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone, which can be used in the next step without further purification.
Step 2: Synthesis of Propafenone (Aminolysis)
Materials:
-
2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone (from Step 1)
-
n-Propylamine
-
A suitable solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the crude epoxy intermediate from Step 1 in a suitable solvent like methanol.
-
Add an excess of n-propylamine to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent and excess n-propylamine under reduced pressure.
-
The resulting crude Propafenone base can be purified by column chromatography or by conversion to its hydrochloride salt.
Step 3: Formation of Propafenone Hydrochloride
Procedure:
-
Dissolve the purified Propafenone base in a suitable solvent (e.g., dry diethyl ether or acetone).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).
-
The Propafenone hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the synthesis of biologically active flavonoids and the pharmaceutical agent Propafenone. These methodologies provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives and expand the chemical space for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Electrophysiological Effects of 2'-Hydroxy-3-phenylpropiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological properties of 2'-Hydroxy-3-phenylpropiophenone and its derivatives, most notably the Class IC antiarrhythmic agent, propafenone. The information compiled herein is intended to guide research and development efforts by summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and workflows.
Electrophysiological Profile of this compound Derivatives
This compound derivatives, particularly propafenone and its metabolites, exert significant effects on various ion channels, leading to their antiarrhythmic, and local anesthetic properties. The primary mechanism of action is the blockade of voltage-gated sodium channels, with additional effects on potassium and calcium channels.
Data Presentation: Quantitative Effects on Ion Channels
The following tables summarize the quantitative data on the effects of propafenone and its primary metabolites, 5-hydroxypropafenone and N-depropylpropafenone, on key cardiac ion channels.
| Compound | Ion Channel | Parameter | Value | Species/Cell Line | Reference |
| Propafenone | hKv1.5 (IKur) | KD | 4.4 ± 0.3 µM | Ltk- cells | [1] |
| hKv1.5 (IKur) | kon (association rate) | (8.9 ± 0.9) x 106 M-1s-1 | Ltk- cells | [1] | |
| hKv1.5 (IKur) | koff (dissociation rate) | 39.5 ± 4.2 s-1 | Ltk- cells | [1] | |
| HERG (IKr) | % Inhibition at 2 µM | 78.7 ± 2.3% | CHO cells | [2] | |
| ATP-sensitive K+ Channel (IKATP) | ED50 (atrial myocytes) | 1.26 ± 0.17 µM | Rabbit | [3] | |
| ATP-sensitive K+ Channel (IKATP) | ED50 (ventricular myocytes) | 4.94 ± 0.59 µM | Rabbit | [3] | |
| 5-Hydroxypropafenone | Nav1.5 (Peak Current) | IC50 | 1.3 ± 0.1 µM | Mammalian cells | [4] |
| Nav1.5 (Late Current) | IC50 | 0.8 ± 0.1 µM | Mammalian cells | [4] | |
| hKv1.5 (IKur) | KD | 9.2 ± 1.6 µM | Ltk- cells | [1] | |
| hKv1.5 (IKur) | kon (association rate) | (2.3 ± 0.3) x 106 M-1s-1 | Ltk- cells | [1] | |
| hKv1.5 (IKur) | koff (dissociation rate) | 21.4 ± 3.1 s-1 | Ltk- cells | [1] | |
| HERG (IKr) | % Inhibition at 2 µM | 71.1 ± 4.1% | CHO cells | [2] | |
| Propafenone, 5-Hydroxypropafenone, N-Depropylpropafenone | Nav1.5 (Vmax reduction) | Effective Concentration | 1 x 10-5 M | Canine Purkinje fibers | [5] |
Experimental Protocols
Detailed methodologies for key electrophysiological and pharmacological assays are provided below.
Whole-Cell Patch-Clamp Recordings for Nav1.5 Channels
This protocol is adapted from FDA guidelines for assessing drug effects on cardiac ion channels and is suitable for studying the impact of this compound derivatives on peak and late sodium currents.[6][7]
Objective: To measure the inhibitory effects of test compounds on Nav1.5 channels expressed in a suitable mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human Nav1.5.
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2·6H2O, 2 CaCl2·2H2O, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2·6H2O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.
-
Test compounds (this compound derivatives) dissolved in an appropriate vehicle (e.g., DMSO).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK293-Nav1.5 cells to 70-80% confluency. Dissociate cells using a gentle enzyme-free dissociation solution and re-plate onto glass coverslips for recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (seal resistance >1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -90 mV.
-
To measure peak Nav1.5 current , apply a depolarizing step to -15 mV for 50 ms.
-
To measure late Nav1.5 current , a chemical enhancer such as ATX-II (150 nM) should be added to the external solution.[6] The voltage protocol consists of a step to +40 mV for 200 ms followed by a ramp down to -90 mV.[8]
-
Repeat the voltage protocol at a frequency of 0.1 Hz.
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations. Allow sufficient time for the drug effect to reach a steady state (typically 3-5 minutes).
-
Data Analysis: Measure the peak and late sodium current amplitudes before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
Assessment of Local Anesthetic Activity on the Cornea
This protocol describes a method to evaluate the local anesthetic properties of this compound derivatives on the cornea of a rat model using a Cochet-Bonnet esthesiometer.[9][10]
Objective: To determine the duration and depth of corneal anesthesia induced by topical application of test compounds.
Materials:
-
Sprague-Dawley rats.
-
Test compound solutions in a sterile vehicle.
-
Cochet-Bonnet esthesiometer.
-
Towel for gentle restraint.
Procedure:
-
Animal Handling: Gently restrain the rat by wrapping it in a towel, leaving the head exposed.
-
Drug Administration: Instill a single 30 µL drop of the test solution onto the cornea of one eye. The contralateral eye can serve as a control.
-
Anesthesia Assessment:
-
At predetermined time points (e.g., every 15 minutes), measure corneal sensitivity using the Cochet-Bonnet esthesiometer.
-
Start with the filament at its maximum length (6 cm) and gently touch the center of the cornea.
-
If no blink reflex is observed after three touches, shorten the filament by 0.5 cm and repeat the process until a blink reflex is elicited.
-
The filament length that elicits a blink reflex is recorded as the measure of corneal sensitivity. A longer filament length required to elicit a blink indicates a deeper level of anesthesia.
-
-
Data Analysis: Plot the filament length required to elicit a blink reflex against time. The duration of anesthesia is the time until corneal sensitivity returns to baseline.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of antiarrhythmic action for this compound derivatives like propafenone is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This leads to a reduction in the influx of sodium ions during phase 0 of the cardiac action potential.
Caption: Mechanism of sodium channel blockade by this compound derivatives.
Experimental Workflow: Whole-Cell Patch-Clamp
The following diagram illustrates the workflow for conducting whole-cell patch-clamp experiments to assess the effect of test compounds on ion channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Experimental Workflow: Corneal Anesthesia Assay
This diagram outlines the steps involved in the in vivo assessment of local anesthetic effects on the cornea.
Caption: Workflow for in vivo corneal anesthesia assessment.
References
- 1. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.report [fda.report]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Prolonged Duration Topical Corneal Anesthesia With the Cationic Lidocaine Derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corneal Anesthesia With Site 1 Sodium Channel Blockers and Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Hydroxy-3-phenylpropiophenone Derivatives in Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the local anesthetic properties of 2'-Hydroxy-3-phenylpropiophenone derivatives. This document includes a summary of their mechanism of action, available quantitative data on their efficacy, and detailed protocols for key in vivo experiments to evaluate their anesthetic potential.
Introduction
This compound and its analogs are a class of compounds that have demonstrated significant local anesthetic properties.[1] Their mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the generation and conduction of nerve impulses, resulting in a loss of sensation.[2][3] This action is similar to that of established local anesthetics and the related antiarrhythmic drug, propafenone, which is also a derivative of this core structure. The lipophilic nature of these compounds allows them to penetrate the nerve membrane, where the protonated form is thought to interact with the sodium channel from the intracellular side.[4]
Quantitative Data on Local Anesthetic Activity
| Compound | Animal Model | Assay | Concentration (%) | Onset of Action (min) | Duration of Action (min) | Reference |
| Lidocaine | Mouse | Tail-Flick Test | 1% | - | 20 +/- 10 | [5] |
| Lidocaine with Epinephrine | Mouse | Tail-Flick Test | 1% | - | 66 +/- 15 | [5] |
| Procaine | Mouse | Tail-Flick Test | 1% | - | 2 +/- 4 | [5] |
| Tetracaine | Mouse | Tail-Flick Test | 1% | - | 40 +/- 10 | [5] |
| Bupivacaine | Rat | Sciatic Nerve Block | 0.125% - 0.75% | Concentration-dependent | Concentration-dependent | [6] |
| Mepivacaine | Human | Sciatic Nerve Block | 1% | 6 (4-10) | 240 (218-247) | [7] |
| Mepivacaine | Human | Sciatic Nerve Block | 2% | 4 (2-9) | 235 (203-250) | [7] |
Experimental Protocols
The following are detailed protocols for key in vivo assays to determine the local anesthetic efficacy of this compound derivatives.
Guinea Pig Intracutaneous Wheal Assay
This method assesses the intensity and duration of infiltration anesthesia.
Materials:
-
Hartley albino guinea pigs (300-400 g)
-
Test compound solution (e.g., 0.25%, 0.5%, 1% in sterile saline)
-
Positive control (e.g., Lidocaine solution)
-
Negative control (sterile saline)
-
Tuberculin syringes with 27-gauge needles
-
Fine-pointed, sharp needle for sensory testing
-
Timer
Procedure:
-
On the day of the experiment, carefully shave the dorsal back of the guinea pigs.
-
Administer intradermal injections of 0.25 mL of the test compound solution, positive control, and negative control at separate, marked sites on the back. This will raise a small wheal.
-
At regular intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) after injection, test for anesthesia by applying a sharp stimulus (e.g., six pricks with the fine needle) to the center of the wheal.
-
The absence of a skin twitch response (panniculus carnosus reflex) to at least three of the six pricks is considered a positive anesthetic effect.
-
Record the onset of anesthesia (time to the first positive effect) and the duration of anesthesia (time from onset until the reflex returns).
Mouse Tail-Flick Test for Nerve Block Anesthesia
This assay measures the duration of sensory nerve block.
Materials:
-
Male Swiss Webster mice (25-30 g)
-
Tail-flick analgesia meter
-
Test compound solution (e.g., 1%, 2% in sterile saline)
-
Positive control (e.g., Lidocaine solution)
-
Negative control (sterile saline)
-
Microsyringes
Procedure:
-
Determine the baseline tail-flick latency for each mouse by placing its tail on the radiant heat source of the analgesia meter. The baseline latency should be between 2-4 seconds. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Inject two 20 µL aliquots of the test solution, positive control, or negative control subcutaneously on opposite sides of the base of the tail.
-
Measure the tail-flick latency at regular intervals (e.g., every 10 minutes) after the injection.
-
The duration of the local block is defined as the time taken for the tail-flick latency to return to the baseline level.[5]
Rat Sciatic Nerve Block Assay
This model allows for the independent assessment of sensory and motor nerve blockade.[6]
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Nerve stimulator
-
Insulated needle
-
Test compound solution (e.g., 0.1-1% in sterile saline)
-
Positive control (e.g., Bupivacaine solution)
-
Negative control (sterile saline)
-
Radiant heat source (for sensory testing)
-
Grip strength meter (for motor testing)
Procedure:
-
Anesthetize the rat lightly with an appropriate anesthetic (e.g., isoflurane).
-
Locate the sciatic nerve using a nerve stimulator, identified by a motor response in the hind paw at a low current (e.g., 0.2 mA).
-
Inject 0.2 mL of the test solution, positive control, or negative control around the sciatic nerve.
-
Sensory Block Assessment: At regular intervals, measure the hindpaw withdrawal latency from a radiant heat source. An increase in latency indicates a sensory block.
-
Motor Block Assessment: At the same intervals, measure the hindpaw grip strength using a dynamometer. A decrease in grip strength indicates a motor block.
-
Record the onset, duration, and intensity of both sensory and motor blocks until full recovery.
Visualizations
Signaling Pathway: Mechanism of Action
Local anesthetics, including this compound derivatives, exert their effects by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.
Caption: Mechanism of voltage-gated sodium channel blockade by local anesthetics.
Experimental Workflow: Rat Sciatic Nerve Block
The following diagram outlines the key steps in performing the rat sciatic nerve block assay for evaluating the efficacy of local anesthetic derivatives.
Caption: Workflow for the rat sciatic nerve block assay.
Conclusion
Derivatives of this compound represent a promising area for the development of new local anesthetic agents. The protocols and information provided herein offer a framework for the systematic evaluation of these compounds. Further research focusing on the synthesis and quantitative in vivo testing of a broader range of analogs is necessary to establish clear structure-activity relationships and to identify lead candidates for further development.
References
- 1. Structural mechanism of voltage-gated sodium channel slow inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nysora.com [nysora.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of local anesthetic dilution on the onset time and duration of double-injection sciatic nerve block: a prospective, randomized, blinded evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Compounds from 2'-Hydroxy-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from the versatile starting material, 2'-Hydroxy-3-phenylpropiophenone. This document offers detailed experimental protocols for the synthesis of promising therapeutic agents, including chalcones, flavanones, and pyrazolines. Furthermore, it summarizes their biological activities and explores the key signaling pathways they modulate, providing a foundation for further research and drug development.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its inherent biological activities and its suitability as a precursor for a diverse range of heterocyclic compounds. Derivatives of this molecule have demonstrated significant potential as antiarrhythmic, spasmolytic, local anesthetic, antioxidant, anticancer, and antimicrobial agents.[1] This document outlines the methodologies for synthesizing novel derivatives and evaluating their therapeutic promise.
Synthesis of Novel Compounds
The synthetic pathways detailed below leverage the reactive carbonyl and hydroxyl groups of this compound and its derivatives to construct more complex molecular architectures.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are key intermediates for the synthesis of various flavonoids and heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an appropriate ketone with an aromatic aldehyde.
Experimental Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.2 equivalents of a substituted aromatic aldehyde in ethanol.
-
Base Catalysis: To the stirred solution, slowly add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 2-3.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Modulation of the PI3K/Akt signaling pathway by novel compounds.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Chalcones can interfere with this pathway at various levels.
Hypothesized Modulation of the MAPK/ERK Pathway
Interference of novel compounds with the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development and progression. Chalcones have been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.
Hypothesized Modulation of the NF-κB Pathway
Inhibition of the NF-κB signaling pathway by novel compounds.
Conclusion
The protocols and data presented herein provide a robust framework for the development of novel therapeutic agents from this compound. The synthetic routes are versatile and allow for the generation of a diverse library of chalcones, flavanones, and pyrazolines. The significant anticancer and antimicrobial activities reported for analogous compounds underscore the potential of these novel derivatives. Further investigation into their mechanism of action, particularly their modulation of key signaling pathways, will be crucial for their advancement as clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Hydroxy-3-phenylpropiophenone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2'-Hydroxy-3-phenylpropiophenone via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the column chromatography of this compound?
A1: Silica gel is a commonly used and effective stationary phase for the purification of this compound. For flash column chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.
Q2: Which mobile phase system is recommended for the purification of this compound?
A2: A common mobile phase system is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent such as ethyl acetate. A starting ratio of 10:1 (v/v) petroleum ether to ethyl acetate has been shown to be effective.[1] The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the target compound.
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Small aliquots of the collected fractions are spotted on a TLC plate and developed in a suitable solvent system (e.g., the same as the column's mobile phase). The spots can be visualized under UV light (254 nm) or by using a staining agent.
Q4: What are the expected physical properties of purified this compound?
A4: Purified this compound can be a solid, with a melting point in the range of 36-37°C.[2] It may also appear as slightly yellow crystals or an off-white solid.[2]
Q5: In which solvents is this compound soluble for sample loading?
A5: The compound is slightly soluble in chloroform, dichloromethane, and ethyl acetate. For loading onto a silica gel column, it is best to dissolve the crude sample in a minimal amount of a solvent in which it is readily soluble and that is compatible with the mobile phase, such as dichloromethane or the mobile phase itself.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [1][2][3] |
| Melting Point | 36-37 °C | [2] |
| Boiling Point | 158 °C at 2 mmHg | [2] |
| Appearance | Slightly yellow crystals or off-white solid | [2] |
| Solubility | Slightly soluble in chloroform, dichloromethane, ethyl acetate | [2] |
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Source(s) |
| Stationary Phase | Silica Gel (40-63 µm) | [1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | [1] |
| Initial Eluent Ratio | 10:1 (v/v) | [1] |
| Elution Mode | Isocratic or Gradient | N/A |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | N/A |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10:1 petroleum ether/ethyl acetate).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.
-
Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the bed during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (10:1 petroleum ether/ethyl acetate).[1]
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume in separate test tubes or vials.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Impurities
-
Possible Cause: The mobile phase polarity is either too high or too low.
-
Solution: Optimize the mobile phase composition using TLC. Test various ratios of petroleum ether and ethyl acetate to achieve a clear separation between the desired product and impurities. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Possible Cause: The column is overloaded with the crude sample.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.
-
-
Possible Cause: The flow rate is too fast.
-
Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.
-
Issue 2: The Product is Eluting Too Quickly or Not at All
-
Possible Cause (Eluting Too Quickly): The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate.
-
-
Possible Cause (Not Eluting): The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Issue 3: Tailing or Broadening of the Product Peak
-
Possible Cause: The sample is not sufficiently soluble in the mobile phase.
-
Solution: Ensure the sample is fully dissolved before loading. If necessary, use a stronger, compatible solvent for initial dissolution, but keep the volume to a minimum.
-
-
Possible Cause: Interactions between the phenolic hydroxyl group of the compound and the acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to suppress these interactions and improve the peak shape.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Repack the column carefully to ensure a uniform and stable bed.
-
Issue 4: High Back Pressure
-
Possible Cause: The silica gel particle size is too small for the flow rate.
-
Solution: Use a larger particle size silica gel or reduce the flow rate.
-
-
Possible Cause: The column frit is clogged with fine particles or precipitated sample.
-
Solution: Ensure the sample is fully dissolved and filtered before loading. If the frit is clogged, it may need to be replaced.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Recrystallization of 2'-Hydroxy-3-phenylpropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2'-Hydroxy-3-phenylpropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent like ethanol or methanol is a good starting point, as related propiophenone compounds show good solubility in these solvents. Given its phenolic hydroxyl group and ketone functionality, solvent mixtures such as ethanol/water or acetone/hexane could also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample, as purity can affect solubility.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If a significant amount of solvent has been added without dissolution, it is best to remove the solvent and try a different one.
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should proceed to a hot filtration step to remove them.
Q3: No crystals are forming as the solution cools. What is the problem?
A3: The absence of crystal formation is a common issue in recrystallization and can be addressed by the following methods:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.
-
-
Supersaturation: The solution might be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[1]
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.[2]
Q4: The compound "oiled out" instead of forming crystals. How can this be resolved?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 36-37 °C) or if the solution cools too rapidly.[3] To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a surface that does not draw heat away too quickly (e.g., a wooden block or paper towels) before moving it to an ice bath.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can be due to several factors:
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Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated, and perform the filtration quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound will not dissolve | Insufficient solvent. | Add more hot solvent in small portions. |
| Incorrect solvent choice. | Remove solvent and select a more appropriate one based on solubility tests. | |
| Presence of insoluble impurities. | Perform a hot filtration to remove solid impurities. | |
| No crystals form on cooling | Solution is too dilute (not supersaturated). | Reheat the solution to evaporate some solvent and then cool again. |
| Lack of nucleation sites. | Scratch the inner side of the flask with a glass rod or add a seed crystal. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product "oils out" | Melting point of the compound is below the boiling point of the solvent. | Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling point solvent. |
| Solution is too concentrated. | Add a small amount of hot solvent to the hot solution before cooling. | |
| Low recovery of pure product | Too much solvent used. | Use the minimum amount of hot solvent for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals.[3] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter the hot solution quickly. | |
| Washing with solvent that is not ice-cold. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures like ethanol/water) to each test tube at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and a boiling chip.
-
Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent to prevent premature crystallization.
-
Pour the hot solution through the fluted filter paper quickly.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[4]
5. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
6. Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by its melting point. Pure this compound has a melting point of 36-37 °C.
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Slightly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Slightly Soluble | Soluble |
| Dichloromethane | Slightly Soluble | Soluble |
| Chloroform | Slightly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Note: This table is based on general principles for structurally similar compounds and may need to be confirmed experimentally.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Optimizing reaction conditions for 2'-Hydroxy-3-phenylpropiophenone synthesis
Welcome to the technical support center for the synthesis of 2'-Hydroxy-3-phenylpropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and industrially relevant methods for synthesizing this compound and other hydroxy aryl ketones are the Fries rearrangement of a phenolic ester and the Friedel-Crafts acylation of a phenol.[1][2] An alternative approach involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with 3-phenylpropionic acid.[3] Biocatalytic synthesis using enzymes like benzoylformate decarboxylase from Pseudomonas putida has also been explored for producing related chiral α-hydroxy ketones.[4][5]
Q2: Why is my Friedel-Crafts acylation of phenol resulting in a low yield of the desired ketone?
Low yields in the Friedel-Crafts acylation of phenols are often due to two main factors:
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Competitive O-acylation: Phenols can be acylated at either the aromatic ring (C-acylation) to form the desired hydroxy ketone or at the phenolic oxygen (O-acylation) to form a phenyl ester.[6] O-acylation is often the kinetically favored product, consuming the starting material.[2][6]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst and the aromatic ring towards electrophilic substitution.[2][6]
Q3: How can I favor C-acylation over O-acylation in a Friedel-Crafts reaction?
To favor the desired C-acylation, it is common to use a stoichiometric excess of the Lewis acid catalyst.[2] This promotes the Fries rearrangement of the initially formed O-acylated product (phenyl ester) into the thermodynamically more stable C-acylated hydroxyaryl ketone.[2]
Q4: What are the main limitations of the Fries rearrangement?
The Fries rearrangement can have limitations, including:
-
Harsh Reaction Conditions: The reaction often requires strong Lewis acids and sometimes high temperatures, which can be unsuitable for substrates with sensitive functional groups.[7][8]
-
Substrate Scope: Only esters with stable acyl groups are suitable.[8][9] Heavily substituted acyl groups can lead to lower yields due to steric hindrance.[8][9]
-
Deactivating Groups: The presence of deactivating or meta-directing groups on the aromatic ring can negatively impact the yield.[8][9]
Q5: Is it possible to control the regioselectivity (ortho vs. para) of the Fries rearrangement?
Yes, the regioselectivity of the Fries rearrangement can be controlled by adjusting the reaction conditions.[8][9]
-
Temperature: Low reaction temperatures generally favor the para product, while high temperatures favor the ortho product.[8][9]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho isomer, whereas polar solvents favor the para isomer.[8][9]
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and of high purity, as moisture will deactivate it.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling at low temperatures, a slight increase in temperature might be necessary.[7] |
| Substrate Decomposition | Excessively high temperatures can lead to decomposition and the formation of side products. Determine the optimal temperature for your specific substrate.[7][10] |
| Competitive O-Acylation (Friedel-Crafts) | Increase the molar ratio of the Lewis acid catalyst to promote the in-situ Fries rearrangement of the ester byproduct to the desired ketone.[2] |
Issue 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers in Fries Rearrangement)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | To favor the ortho isomer, increase the reaction temperature (e.g., >60°C). For the para isomer, maintain a lower temperature (e.g., <25°C).[6][8] |
| Inappropriate Solvent | To favor the ortho isomer, use a non-polar solvent (e.g., carbon disulfide, toluene).[11] To favor the para isomer, use a polar solvent (e.g., nitrobenzene).[9][11] |
Data Presentation
Table 1: Effect of Temperature on Fries Rearrangement Regioselectivity
| Entry | Temperature (°C) | Ortho:Para Ratio | Isolated Yield (%) | Notes |
| 1 | 40 | - | Incomplete Conversion | Reaction rate is low.[10] |
| 2 | 80 | - | Increased Conversion | Rate and conversion improve.[10] |
| 3 | 100 | 2.84 : 1.0 | - | Good ortho selectivity.[10] |
| 4 | 120 | - | - | Selected as optimal in one study.[10] |
| 5 | 170 | 1.72 : 1 | 62 | Higher ortho formation, but lower overall yield due to side products.[10] |
Data adapted from a study on a substituted fluorophenyl acetate, illustrating general temperature trends.[10]
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement (General Procedure for Para-Isomer)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.[7]
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., anhydrous AlCl₃, 1.5 eq) in portions, ensuring the temperature remains below 10°C.[7]
-
Reaction: Allow the reaction to stir at a low temperature (e.g., room temperature or slightly above, <60°C) for several hours.[7] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7]
Protocol 2: Synthesis via Friedel-Crafts Acylation/In-Situ Fries Rearrangement
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq).[6]
-
Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane or nitrobenzene, and stir to create a slurry.[6]
-
Reactant Addition: Cool the slurry to 0-5°C. Slowly add a solution of the phenol (1.0 eq) and 3-phenylpropionyl chloride (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require gentle heating to drive the rearrangement.
-
Work-up: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[6]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[6]
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.[6]
Visualizations
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logic for optimizing Fries rearrangement regioselectivity.
References
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2'-Hydroxy-3-phenylpropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Hydroxy-3-phenylpropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2'-hydroxyacetophenone with benzaldehyde.
Q2: My reaction is complete, but I am struggling to isolate the product. What could be the issue?
Isolation difficulties can arise from the physical properties of the product or the presence of impurities. This compound can sometimes form an oil or a gummy precipitate, especially if impurities are present. Ensure the reaction mixture is sufficiently cooled and consider using seed crystals to induce crystallization. Purification by column chromatography is often necessary to obtain a pure solid product.
Q3: The yield of my reaction is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. An inappropriate base or temperature can lead to side reactions.
-
Side Reactions: Several side reactions can consume the starting materials or the desired product, significantly lowering the yield.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common challenge. The primary side products in the synthesis of this compound include:
-
Self-condensation of 2'-hydroxyacetophenone: The enolate of 2'-hydroxyacetophenone can react with another molecule of itself.
-
Cannizzaro reaction of benzaldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzyl alcohol and benzoic acid.
-
Michael addition product: The enolate of 2'-hydroxyacetophenone can add to the α,β-unsaturated carbonyl of the newly formed 2'-hydroxychalcone (an intermediate).
-
Cyclization products (Flavanone/Aurone): The initial chalcone product can undergo intramolecular cyclization to form flavanone or be oxidized to form aurone, especially under certain conditions.[1][2][3][4][5]
-
O-acylation of 2'-hydroxyacetophenone: The hydroxyl group of 2'-hydroxyacetophenone can be acylated, although this is less common under basic Claisen-Schmidt conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The base (e.g., NaOH, KOH) may be old or have absorbed moisture and carbon dioxide from the air. | Use a fresh, high-purity batch of the base. |
| Poor Quality Reagents: Starting materials (2'-hydroxyacetophenone and benzaldehyde) may be impure. | Purify the starting materials before use (e.g., distillation of benzaldehyde). | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | Ethanol or methanol are commonly used. Ensure the solvent is of appropriate grade and dry. | |
| Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. | Optimize the reaction temperature. Many Claisen-Schmidt condensations are run at room temperature. | |
| Formation of a Dark Tar or Polymer | Excessively Harsh Conditions: High concentrations of a strong base or high temperatures can lead to polymerization and decomposition of the aldehyde. | Use a milder base or lower the concentration of the strong base. Maintain a lower reaction temperature. |
| Presence of Multiple Byproducts | Self-Condensation of Ketone: The enolizable ketone (2'-hydroxyacetophenone) reacts with itself. | Slowly add the 2'-hydroxyacetophenone to a mixture of the benzaldehyde and the base. |
| Cannizzaro Reaction: Disproportionation of benzaldehyde. | Use a milder base or a lower concentration of the strong base. | |
| Michael Addition: The enolate adds to the chalcone product. | Use a slight excess of benzaldehyde. Keep the reaction temperature low to favor the initial condensation. | |
| Cyclization to Flavanone/Aurone: The 2'-hydroxychalcone intermediate cyclizes.[1][2][3][4][5] | Control the pH during workup. Acidic conditions can promote cyclization. Minimize exposure to air and oxidizing agents to prevent aurone formation. | |
| Product is an Oil and Does Not Solidify | Presence of Impurities: Byproducts can inhibit crystallization. | Purify the crude product using column chromatography. |
| Residual Solvent: Traces of solvent can prevent solidification. | Ensure the product is thoroughly dried under vacuum. | |
| Metastable Oily State: The product may exist as a supercooled liquid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Purity | Reference |
| O-arylation of a carboxylic acid with an aryne | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 3-Phenylpropionic acid | 1. NaOH, acetonitrile, 20°C, 10 min2. CsF, acetonitrile, 80°C, 4 h | 73% | Not Specified | [6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a general procedure for the Claisen-Schmidt condensation and can be adapted for the synthesis of this compound.
Materials:
-
2'-hydroxyacetophenone
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Sodium hydroxide (or Potassium hydroxide)
-
Hydrochloric acid (for neutralization)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0-1.2 eq) in ethanol.
-
Prepare Base Solution: In a separate beaker, dissolve sodium hydroxide (1.2-1.5 eq) in a minimal amount of water and then dilute with ethanol.
-
Reaction: Cool the solution of the ketone and aldehyde in an ice bath. Slowly add the ethanolic sodium hydroxide solution dropwise with constant stirring.
-
Monitor Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of ~5-6.
-
Isolation: The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product separates as an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis via O-arylation of 3-Phenylpropionic Acid
This method provides an alternative route to this compound.[6]
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
3-Phenylpropionic acid
-
Sodium hydroxide
-
Cesium fluoride
-
Acetonitrile
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Initial Reaction: To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) in acetonitrile (4.0 mL), add sodium hydroxide (80 mg, 2.0 mmol) under a nitrogen atmosphere. Stir for 10 minutes at room temperature.
-
Aryne Formation and Trapping: Add cesium fluoride (410 mg, 2.7 mmol) to the mixture.
-
Heating: Stir the reaction mixture at 80°C for 4 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1 v/v) eluent to yield the desired product.
Visualizations
Caption: Experimental workflow for the Claisen-Schmidt synthesis.
Caption: Main reaction and potential side reactions.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic approach to the cyclization reaction of a 2'-hydroxychalcone analogue with light and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical cyclization of 2′-hydroxychalcones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2'-Hydroxy-3-phenylpropiophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2'-Hydroxy-3-phenylpropiophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for this compound, a dihydrochalcone derivative, are:
-
Claisen-Schmidt Condensation: This is a widely used method for forming α,β-unsaturated ketones (chalcones), which can then be selectively reduced to the corresponding dihydrochalcone. The reaction involves the condensation of an appropriate 2'-hydroxyacetophenone derivative with benzaldehyde in the presence of a base or acid catalyst.[1]
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester, in this case, phenyl 3-phenylpropanoate, to a hydroxy aryl ketone using a Lewis acid catalyst.[2][3] The reaction can be directed to favor the ortho or para isomer by adjusting reaction conditions.[2]
Q2: Which factors most significantly impact the yield of the Claisen-Schmidt condensation for this synthesis?
A2: Several factors critically influence the reaction yield:
-
Catalyst: The choice and concentration of the base (e.g., NaOH, KOH) or acid catalyst are crucial. Strong bases are common, but their concentration must be optimized to avoid side reactions.
-
Solvent: The polarity of the solvent can affect the reaction rate and selectivity. Alcohols like ethanol and methanol are frequently used.
-
Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Lower temperatures can sometimes minimize side reactions.
-
Reactant Purity: The purity of the starting materials, 2'-hydroxyacetophenone and benzaldehyde, is essential to prevent unwanted side reactions.
Q3: What are the common side reactions to be aware of during the Claisen-Schmidt condensation?
A3: Common side reactions include:
-
Self-condensation of the ketone: The 2'-hydroxyacetophenone can react with itself.
-
Cannizzaro reaction of the aldehyde: Benzaldehyde can disproportionate in the presence of a strong base to form benzyl alcohol and benzoic acid.
-
Michael addition: The enolate of the ketone can add to the newly formed chalcone, leading to a 1,5-dicarbonyl compound.
Q4: How can I control the regioselectivity (ortho vs. para product) in a Fries Rearrangement?
A4: The regioselectivity of the Fries rearrangement is primarily controlled by temperature and solvent polarity:
-
Temperature: Lower temperatures (e.g., <60°C) generally favor the formation of the para isomer, while higher temperatures (e.g., >160°C) favor the ortho isomer.[4]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product. As the solvent polarity increases, the proportion of the para product also increases.[2]
Troubleshooting Guides
Claisen-Schmidt Condensation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective catalyst (e.g., old or carbonated base). | Use fresh, high-purity base (NaOH or KOH). Consider optimizing the catalyst concentration through small-scale trials. |
| Suboptimal reaction temperature. | If the reaction is slow, consider a modest increase in temperature. Conversely, if side products are an issue, try lowering the temperature. | |
| Impure starting materials. | Ensure the purity of 2'-hydroxyacetophenone and benzaldehyde using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Formation of Multiple Products (Multiple Spots on TLC) | Self-condensation of 2'-hydroxyacetophenone. | Slowly add the ketone to a mixture of the aldehyde and the base to ensure it preferentially reacts with the more electrophilic aldehyde. |
| Cannizzaro reaction of benzaldehyde. | Use a lower concentration of a strong base or switch to a milder base to disfavor this disproportionation reaction. | |
| Michael addition of the enolate to the chalcone product. | Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also help. | |
| Product is an Oil or Fails to Crystallize | The product may be a low-melting solid or an oil at room temperature. | If the product does not crystallize upon workup, purification by column chromatography is the recommended method. |
| Presence of impurities. | Ensure the crude product is as pure as possible before attempting crystallization. Try different solvent systems for recrystallization. |
Fries Rearrangement Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Isomer (ortho or para) | Incorrect reaction temperature. | For the para product, maintain a low temperature (<60°C). For the ortho product, a higher temperature (>160°C) is required.[4] |
| Inappropriate solvent. | For the ortho product, use a non-polar solvent. For the para product, a more polar solvent may be beneficial.[2] | |
| Decomposition of Starting Material or Product | Excessively high reaction temperature. | Carefully control the reaction temperature. If charring is observed, reduce the temperature and consider a longer reaction time. |
| Presence of moisture. | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[3] | |
| Formation of Phenol as a Byproduct | Cleavage of the ester bond due to hydrolysis. | Maintain strictly anhydrous conditions throughout the reaction setup and execution.[3] |
Data Presentation
Table 1: Illustrative Yields for Chalcone Synthesis via Claisen-Schmidt Condensation *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol | 25 | 24 | ~85-95 |
| KOH | Methanol | 25 | 24 | ~80-90 |
| NaOH (solid) | Solvent-free (grinding) | Ambient | 0.5-1 | >90 |
*Data is generalized for the synthesis of 2'-hydroxychalcones and may vary for this compound.
Table 2: Influence of Temperature on Fries Rearrangement Regioselectivity *
| Temperature (°C) | ortho-product : para-product ratio |
| < 60 | Favors para-product |
| > 160 | Favors ortho-product |
*General trend observed for Fries rearrangement reactions.[4]
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation for 2'-Hydroxychalcone Synthesis
This protocol is a general method for the synthesis of 2'-hydroxychalcones and can be adapted for this compound.
Materials:
-
2'-Hydroxyacetophenone derivative
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxyacetophenone derivative (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water or ethanol dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Fries Rearrangement for the Synthesis of Hydroxy Aryl Ketones
This is a general protocol for the Fries rearrangement and can be adapted for the synthesis of this compound from phenyl 3-phenylpropanoate.
Materials:
-
Phenyl 3-phenylpropanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene or carbon disulfide)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, calcium chloride guard tube, magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the phenyl 3-phenylpropanoate and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ to the stirred mixture. An exothermic reaction may occur.
-
After the addition is complete, heat the reaction mixture to the desired temperature to favor the desired isomer (ortho or para).
-
Maintain the temperature and continue stirring, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Add dilute HCl to hydrolyze the aluminum complex.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
Technical Support Center: Purification of 2'-Hydroxy-3-phenylpropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2'-Hydroxy-3-phenylpropiophenone. Our aim is to offer practical solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the Fries rearrangement of phenyl propionate. In this case, potential impurities include:
-
Unreacted starting material: Phenyl propionate.
-
Positional isomer: 4'-Hydroxy-3-phenylpropiophenone, the para-rearrangement product. The formation of ortho vs. para products is often influenced by reaction temperature, with lower temperatures generally favoring the para isomer.[1][2]
-
Phenol: Formed as a byproduct.
-
Poly-acylated products: Although less common, multiple acyl groups may be introduced onto the aromatic ring.
If a Friedel-Crafts acylation is used, other potential byproducts could arise from side reactions of the acylating agent or the catalyst.
Q2: How can I monitor the purity of my this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A recommended TLC solvent system is a mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v).[3]
Q3: What are the primary methods for purifying crude this compound?
A3: The most effective purification techniques for this compound are:
-
Column Chromatography: Utilizes a stationary phase like silica gel to separate the desired compound from impurities based on polarity.
-
Recrystallization: This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities.
Troubleshooting Guides
Column Chromatography
Issue: The compound is not moving from the baseline on the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to elute the compound. This compound is a relatively polar molecule.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. A reported effective mobile phase is petroleum ether/ethyl acetate (10:1 v/v).
Issue: Poor separation between this compound and an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Fine-tune the solvent system: Make small adjustments to the ratio of your solvents.
-
Try a different solvent system: Consider using a different combination of solvents, for example, dichloromethane/methanol for more polar compounds.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for normal-phase chromatography. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (10:1 v/v) | A documented effective eluent for this compound. |
| Alternative Mobile Phase | Dichloromethane / Methanol (e.g., 98:2 v/v) | Can be effective for separating more polar compounds. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is too concentrated.
-
Solution 1: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Possible Cause 2: The cooling process is too rapid.
-
Solution 2: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Possible Cause 3: The chosen solvent is not appropriate.
-
Solution 3: Experiment with different solvent systems. Good starting points for compounds with aromatic and ketone functionalities include ethanol, or a mixture of a non-polar solvent like n-hexane with a more polar solvent like ethyl acetate or acetone.[4]
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute.
-
Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
| Solvent System | Comments |
| Ethanol | A versatile and commonly used solvent for recrystallizing compounds with moderate polarity. |
| n-Hexane / Ethyl Acetate | A good two-solvent system where the compound is dissolved in a minimum of hot ethyl acetate, and n-hexane is added until turbidity is observed. |
| n-Hexane / Acetone | Similar to the hexane/ethyl acetate system, offering a different polarity balance.[4] |
Acid-Base Extraction
Issue: Low recovery of the desired product after extraction.
-
Possible Cause 1: Incomplete deprotonation of the phenol. The phenolic proton of this compound is weakly acidic.
-
Solution 1: Use a sufficiently strong base to ensure complete deprotonation and transfer into the aqueous layer. A 10% aqueous sodium hydroxide (NaOH) solution is generally effective for phenols.[3]
-
Possible Cause 2: Incomplete re-protonation during the final step.
-
Solution 2: Ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) with a strong acid like hydrochloric acid (HCl) to precipitate the product fully.
-
Possible Cause 3: The product is somewhat soluble in the aqueous layer.
-
Solution 3: After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the product before filtration.
Experimental Protocols
Column Chromatography Protocol
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether).
-
Column Loading: Carefully pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and wash it two to three times with a 10% aqueous NaOH solution. The this compound will deprotonate and move into the aqueous layer.[3]
-
Separation: Combine the aqueous layers. The organic layer now contains non-acidic impurities.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the solution is strongly acidic (check with pH paper). The purified this compound will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral.
-
Drying: Dry the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting the purification process.
References
Stability of 2'-Hydroxy-3-phenylpropiophenone under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2'-Hydroxy-3-phenylpropiophenone. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent analytical results during stability studies.
-
Question: My quantitative analysis of this compound is showing high variability in results under stress conditions. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Firstly, ensure your analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is validated for stability-indicating purposes. This means the method should be able to separate the intact this compound from any potential degradation products. Without this specificity, co-elution of degradants can lead to inaccurate quantification. Secondly, the degradation process itself might not be uniform. Ensure homogenous exposure of your sample to the stress condition (e.g., consistent temperature in the oven, uniform light exposure). Finally, consider the purity of your starting material and the cleanliness of your glassware, as contaminants can sometimes catalyze degradation.
Issue 2: Unexpectedly rapid degradation under acidic conditions.
-
Question: I am observing much faster degradation of this compound in acidic media than anticipated. Why might this be happening?
-
Answer: While this compound is a ketone, the presence of the ortho-hydroxyl group can influence its reactivity. The propiophenone structure is generally more stable than related chalcones, but acid-catalyzed degradation can still occur, potentially through mechanisms like cleavage of the phenylpropyl side chain. It is also important to consider the concentration and type of acid used. Stronger acids or higher concentrations will accelerate degradation. As a related compound, Propafenone has shown susceptibility to acidic conditions, which could suggest a similar behavior for its impurity, this compound.[1] We recommend starting with milder acidic conditions (e.g., 0.1N HCl) and shorter exposure times to control the degradation rate.
Issue 3: Formation of multiple unknown peaks in the chromatogram after oxidative stress.
-
Question: After exposing my sample to hydrogen peroxide, I see several new, unidentified peaks in my HPLC chromatogram. What are these, and how can I identify them?
-
Answer: The formation of multiple peaks upon oxidative stress is common. The ketone and the aromatic rings in this compound are susceptible to oxidation. Potential degradation products could include hydroxylated derivatives, ring-opened products, or cleavage of the side chain. To identify these unknown peaks, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. LC-MS will provide the mass-to-charge ratio of the degradation products, which is crucial for structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] It is advisable to keep it in a tightly sealed container, protected from light and sources of ignition. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How does the stability of this compound compare to similar molecules like chalcones?
A2: this compound, being a dihydrochalcone, is generally expected to be more stable than its corresponding chalcone analogue (2'-hydroxychalcone). The absence of the α,β-unsaturated double bond in the propiophenone structure reduces its susceptibility to certain degradation pathways like Michael addition. However, like chalcones, it can still be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.
Q3: What is a suitable analytical method for conducting stability studies of this compound?
A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable analytical technique. Such a method should be capable of separating this compound from its degradation products. A common approach would be to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. UV detection is typically appropriate for this chromophoric molecule.
Q4: Under which conditions is this compound expected to be most unstable?
A4: Based on the behavior of the parent drug, Propafenone, this compound is likely to be most susceptible to degradation under oxidative and thermal conditions.[1] Exposure to strong oxidizing agents like hydrogen peroxide can lead to significant degradation. Similarly, elevated temperatures can promote thermal decomposition. While it may show some degradation under acidic and photolytic conditions, these are expected to be less severe compared to oxidative and thermal stress. It is reported to have insignificant degradation in alkaline medium.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate expected stability trends.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Time (hours) | Assay of this compound (%) | % Degradation |
| 0.1 N HCl | 2 | 96.5 | 3.5 |
| 0.1 N HCl | 8 | 91.2 | 8.8 |
| 0.1 N NaOH | 2 | 99.1 | 0.9 |
| 0.1 N NaOH | 8 | 98.5 | 1.5 |
| Purified Water | 8 | 99.8 | 0.2 |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | Assay of this compound (%) | % Degradation |
| 3% H₂O₂ | 2 | 85.3 | 14.7 |
| 3% H₂O₂ | 8 | 72.1 | 27.9 |
| Thermal (80°C) | 24 | 92.8 | 7.2 |
| Thermal (80°C) | 72 | 84.5 | 15.5 |
| Photolytic (ICH Option 2) | 24 | 97.2 | 2.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time intervals (e.g., 2 and 8 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours. Withdraw samples at appropriate time intervals and dilute with the mobile phase.
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Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 72 hours. Withdraw samples at appropriate time intervals, dissolve in the solvent, and dilute with the mobile phase.
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Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark. After exposure, dissolve the samples in the solvent and dilute with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Hypothetical Stability-Indicating HPLC Method
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: 20 minutes
Mandatory Visualization
References
Technical Support Center: NMR Analysis of 2'-Hydroxy-3-phenylpropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the NMR analysis of 2'-Hydroxy-3-phenylpropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. Below is a summary of typical chemical shift ranges.
Data Presentation: Predicted NMR Chemical Shifts
| 1H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Ar-H (H-3', H-4', H-5', H-6') | 6.8 - 7.9 | m | Aromatic protons of the 2'-hydroxyphenyl ring | |
| Ar-H (phenyl group) | 7.1 - 7.4 | m | Aromatic protons of the 3-phenyl group | |
| -CH2- (alpha to C=O) | ~3.3 | t | ~7-8 | Methylene protons adjacent to the carbonyl group |
| -CH2- (benzylic) | ~3.0 | t | ~7-8 | Methylene protons adjacent to the phenyl group |
| -OH | 12.0 - 12.5 | s (broad) | Phenolic hydroxyl proton (intramolecular H-bond) |
| 13C NMR | Chemical Shift (δ) ppm | Assignment |
| C=O | ~204 | Carbonyl carbon |
| Ar-C (C-1') | ~118 | Quaternary aromatic carbon attached to the acyl group |
| Ar-C-OH (C-2') | ~162 | Quaternary aromatic carbon attached to the hydroxyl group |
| Ar-C (C-3', C-4', C-5', C-6') | 118 - 137 | Aromatic carbons of the 2'-hydroxyphenyl ring |
| Ar-C (phenyl group) | 126 - 141 | Aromatic carbons of the 3-phenyl group |
| -CH2- (alpha to C=O) | ~40 | Methylene carbon adjacent to the carbonyl group |
| -CH2- (benzylic) | ~30 | Methylene carbon adjacent to the phenyl group |
Q2: My 1H NMR spectrum shows broad peaks. What are the possible causes and solutions?
A2: Peak broadening in the NMR spectrum of this compound can arise from several factors. The following troubleshooting guide can help identify and resolve the issue.
Troubleshooting Guide: Peak Broadening
| Potential Cause | Explanation | Recommended Solution |
| Poor Shimming | An inhomogeneous magnetic field across the sample volume is a common cause of broad and asymmetric peaks.[1] | Re-shim the spectrometer using the automated or manual shimming routines. For challenging samples, a gradient shimming protocol may be beneficial. |
| Sample Concentration | At high concentrations, molecules of this compound can aggregate through intermolecular interactions, such as hydrogen bonding, leading to broadened signals.[1] | Dilute the sample. Acquiring spectra at different concentrations can help determine if aggregation is the issue. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals, often leached from glassware or reagents, can cause significant line broadening.[1] | Use high-purity solvents and thoroughly clean all glassware, including the NMR tube. Filtering the sample through a small plug of celite or silica gel may help remove particulate impurities. |
| Chemical Exchange | The phenolic proton can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broadening of the -OH signal and potentially other nearby signals. | Ensure the deuterated solvent is dry. Adding a small amount of D2O and re-acquiring the spectrum can confirm if the broad peak is an exchangeable proton, as the peak will diminish or disappear. |
| Unresolved Coupling | Complex spin systems or small coupling constants that are not fully resolved by the instrument can lead to the appearance of broad peaks. | Use a higher field NMR spectrometer if available to improve spectral dispersion. Advanced NMR techniques like 2D J-resolved spectroscopy can also help to resolve complex coupling patterns. |
Q3: I see more peaks in my spectrum than expected. What could be the source of these extra signals?
A3: The presence of unexpected peaks in the NMR spectrum often indicates the presence of impurities. These can be residual solvents, unreacted starting materials, or byproducts from the synthesis.
Logical Relationship: Identifying Unexpected Peaks
Caption: A logical workflow for troubleshooting the origin of unexpected peaks in an NMR spectrum.
Common impurities to consider in the synthesis of this compound include:
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Residual Solvents: Check for characteristic peaks of solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane, hexanes).
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Starting Materials:
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2'-Hydroxyacetophenone: Look for a sharp singlet around 2.6 ppm (acetyl methyl group) and characteristic aromatic signals.
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Phenylpropionaldehyde or similar precursors: Depending on the synthetic route, signals from unreacted aldehydes or other starting materials may be present.
-
-
Reaction Byproducts:
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2'-Hydroxychalcone: If the synthesis involves a condensation reaction that did not go to completion or if elimination occurred, you might see characteristic alkene protons (doublets, J ≈ 15-16 Hz) in the 7-8 ppm region.[2]
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Over-reduction products: If a reduction step was involved, you might see signals corresponding to the reduction of the ketone to a secondary alcohol.
-
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution 1H NMR spectrum of this compound.
Methodology:
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak.
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-
Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
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Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 2-4 seconds.
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Spectral Width (sw): A range of -2 to 14 ppm is generally adequate.
-
-
Data Processing:
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Apply a Fourier transform to the raw data (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).
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Integrate the peaks to determine the relative number of protons for each signal.
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Experimental Workflow: 1H NMR Analysis
Caption: A streamlined workflow for acquiring and processing a standard 1H NMR spectrum.
References
Navigating the Large-Scale Synthesis of 2'-Hydroxy-3-phenylpropiophenone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) related to the scaled-up synthesis of 2'-Hydroxy-3-phenylpropiophenone. This valuable intermediate in pharmaceutical development often presents challenges in transitioning from laboratory to industrial production. This guide, therefore, aims to provide practical solutions and a deeper understanding of the process, with a focus on the robust Fries rearrangement methodology.
Troubleshooting Guide: Overcoming Common Hurdles in Synthesis
Scaling up any chemical synthesis introduces complexities not always apparent at the bench scale. Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) and extend the reaction time. Monitor progress by TLC or HPLC. |
| Suboptimal reaction temperature favoring side reactions. | For the Fries rearrangement of phenyl 3-phenylpropanoate, higher temperatures (typically above 160°C) favor the formation of the desired ortho isomer.[1][2] | |
| Presence of moisture deactivating the Lewis acid catalyst. | Ensure all glassware is thoroughly dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Amounts of the para-Isomer (4'-Hydroxy-3-phenylpropiophenone) | Reaction temperature is too low. | The formation of the para isomer is kinetically favored at lower temperatures (e.g., below 60°C).[1][3] Increase the reaction temperature to promote the thermodynamically more stable ortho product. |
| Use of a polar solvent. | Non-polar solvents favor the formation of the ortho product.[4] Consider using a non-polar solvent or running the reaction neat. | |
| Difficult Purification and Isolation of the Final Product | Presence of unreacted starting material and the para-isomer. | Optimize reaction conditions to maximize conversion and selectivity. Employ fractional crystallization or column chromatography for purification on a larger scale. |
| Formation of dark, tarry byproducts. | This can result from localized overheating. Ensure uniform heating with an oil bath and adequate stirring. Avoid direct contact of the reaction vessel with the heating source. | |
| Exothermic Reaction Leading to Poor Control | Rapid addition of the Lewis acid catalyst. | Add the Lewis acid portion-wise at a controlled rate, especially during scale-up, while monitoring the internal temperature. |
| Inefficient heat dissipation in larger reactors. | Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. |
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound, providing insights into the reaction mechanism, safety, and optimization.
1. What is the most viable method for the large-scale synthesis of this compound?
The Fries rearrangement of phenyl 3-phenylpropanoate is a widely recognized and industrially important method for synthesizing hydroxyaryl ketones.[1][4] This reaction involves the Lewis acid-catalyzed rearrangement of the ester to the desired ortho-substituted ketone.
2. How does the Fries rearrangement work to produce the desired ortho-isomer?
The reaction proceeds through the formation of an acylium ion intermediate generated by the coordination of a Lewis acid (commonly aluminum chloride) to the ester.[4] This electrophile then attacks the aromatic ring. Higher reaction temperatures favor the formation of the thermodynamically more stable ortho product, which is stabilized by the formation of a chelate between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[3]
3. What are the critical safety precautions to consider during the scale-up of the Fries rearrangement?
The Fries rearrangement is often exothermic and involves corrosive and water-reactive reagents. Key safety measures include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture from deactivating the catalyst and to avoid side reactions.
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Controlled Reagent Addition: Add the Lewis acid catalyst slowly and in portions to manage the exotherm.
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Quenching: The quenching of the reaction with water or acid is highly exothermic and should be performed carefully in a controlled manner with adequate cooling.
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Waste Disposal: Aluminum chloride waste is acidic and requires proper neutralization before disposal.
4. How can the work-up of a large-scale Fries rearrangement be managed effectively?
For large-scale reactions, the work-up process requires careful planning. A common procedure involves slowly and carefully pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted with a suitable organic solvent. The aqueous layer will contain the aluminum salts, which need to be treated as hazardous waste.
5. Are there more environmentally friendly alternatives to aluminum chloride for the Fries rearrangement?
Yes, research is ongoing into greener alternatives. Other Lewis acids like boron trifluoride and bismuth triflate, or strong protic acids such as hydrogen fluoride and methanesulfonic acid, can be used.[4] Solid acid catalysts like zeolites are also being explored for their reusability and reduced environmental impact.
Experimental Protocols
A detailed experimental protocol for the synthesis of the starting material, phenyl 3-phenylpropanoate, and its subsequent Fries rearrangement to this compound is provided below.
Synthesis of Phenyl 3-Phenylpropanoate
This procedure outlines the esterification of 3-phenylpropionic acid with phenol.
Materials:
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3-Phenylpropionic acid
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Phenol
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Thionyl chloride
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Pyridine
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Toluene (or other suitable solvent)
Procedure:
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In a round-bottom flask, dissolve 3-phenylpropionic acid in an excess of thionyl chloride.
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Heat the mixture under reflux until the evolution of gas ceases.
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Distill off the excess thionyl chloride.
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Dissolve the resulting acid chloride in toluene.
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In a separate flask, dissolve phenol in toluene and add pyridine.
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Slowly add the acid chloride solution to the phenol solution with stirring.
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After the addition is complete, stir the reaction mixture at room temperature for several hours.
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Wash the reaction mixture with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain phenyl 3-phenylpropanoate.
Fries Rearrangement to this compound
This protocol describes the Lewis acid-catalyzed rearrangement of phenyl 3-phenylpropanoate.
Materials:
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Phenyl 3-phenylpropanoate
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Anhydrous aluminum chloride (AlCl₃)
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Nitrobenzene (or other suitable high-boiling solvent)
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Hydrochloric acid
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Ice
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Dichloromethane (or other suitable extraction solvent)
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, place phenyl 3-phenylpropanoate and nitrobenzene.
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Cool the mixture in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride while maintaining the internal temperature below 10°C.
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After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically >160°C to favor the ortho isomer) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
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Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, crystallization, or column chromatography.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Comparative NMR Spectral Analysis: 2'-Hydroxy-3-phenylpropiophenone vs. 2'-Hydroxychalcone
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral features of 2'-Hydroxy-3-phenylpropiophenone, with a comparative analysis against the structurally related precursor, 2'-Hydroxychalcone.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a robust understanding of its spectral characteristics, a direct comparison is made with 2'-Hydroxychalcone, a common precursor that shares significant structural motifs. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development by providing detailed experimental protocols, tabulated spectral data, and visual representations of molecular structures and key NMR correlations.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds is crucial for data reproducibility and comparison.
Instrumentation:
-
Spectrometer: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Probe: A standard 5 mm broadband probe.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the analytical sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.
-
Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height.
Data Acquisition:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 scans or more, as the ¹³C nucleus is significantly less sensitive than the ¹H nucleus.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra. For ¹H NMR, also determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) in Hertz (Hz).
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 2'-Hydroxychalcone. Please note that obtaining publicly available, fully assigned, and tabulated NMR data for this compound is challenging. The data presented here is a combination of available information and expected values based on established NMR principles and comparison with structurally similar compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3', H-5' | 6.80-7.00 | m | - |
| H-4' | 7.40-7.50 | m | - | |
| H-6' | 7.80-7.90 | dd | 8.0, 1.5 | |
| H-2, H-6 (Phenyl) | 7.15-7.35 | m | - | |
| H-3, H-4, H-5 (Phenyl) | 7.15-7.35 | m | - | |
| -CH₂- (α to C=O) | ~3.30 | t | 7.5 | |
| -CH₂- (β to C=O) | ~3.05 | t | 7.5 | |
| 2'-OH | ~12.0 | s | - | |
| 2'-Hydroxychalcone | H-3', H-5' | 6.90-7.05 | m | - |
| H-4' | 7.45-7.55 | m | - | |
| H-6' | 7.90-8.00 | dd | 8.1, 1.6 | |
| H-2, H-6 (Phenyl) | 7.60-7.70 | m | - | |
| H-3, H-4, H-5 (Phenyl) | 7.35-7.45 | m | - | |
| H-α | 7.85-7.95 | d | 15.7 | |
| H-β | 7.55-7.65 | d | 15.7 | |
| 2'-OH | ~12.8 | s | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~206.0 |
| C-1' | ~118.0 | |
| C-2' | ~162.0 | |
| C-3' | ~118.5 | |
| C-4' | ~136.0 | |
| C-5' | ~119.0 | |
| C-6' | ~130.0 | |
| C-1 (Phenyl) | ~141.0 | |
| C-2, C-6 (Phenyl) | ~128.5 | |
| C-3, C-5 (Phenyl) | ~128.4 | |
| C-4 (Phenyl) | ~126.0 | |
| -CH₂- (α to C=O) | ~40.0 | |
| -CH₂- (β to C=O) | ~30.0 | |
| 2'-Hydroxychalcone | C=O | ~194.0 |
| C-1' | ~120.0 | |
| C-2' | ~163.6 | |
| C-3' | ~118.8 | |
| C-4' | ~136.3 | |
| C-5' | ~118.6 | |
| C-6' | ~129.7 | |
| C-1 (Phenyl) | ~135.0 | |
| C-2, C-6 (Phenyl) | ~128.9 | |
| C-3, C-5 (Phenyl) | ~128.5 | |
| C-4 (Phenyl) | ~130.5 | |
| C-α | ~122.0 | |
| C-β | ~145.0 |
Comparative Spectral Analysis
The key differences in the NMR spectra of this compound and 2'-Hydroxychalcone arise from the reduction of the α,β-unsaturated double bond in the chalcone to a single bond in the propiophenone.
-
¹H NMR: The most significant difference is the absence of the characteristic trans-vinylic protons (H-α and H-β) in the spectrum of this compound. These appear as doublets with a large coupling constant (J ≈ 15.7 Hz) in the downfield region of the 2'-Hydroxychalcone spectrum. Instead, this compound exhibits two triplets corresponding to the two methylene groups (-CH₂-CH₂-) in the aliphatic region (~3.0-3.3 ppm). The signals for the aromatic protons and the chelated hydroxyl proton remain in similar regions for both compounds, with minor shifts expected due to the change in conjugation.
-
¹³C NMR: In the ¹³C NMR spectrum, the absence of the α,β-unsaturated system in this compound leads to the disappearance of the signals for the vinylic carbons (C-α and C-β). These are replaced by two new signals in the aliphatic region corresponding to the two methylene carbons. Furthermore, the carbonyl carbon (C=O) in this compound is expected to be shifted upfield to around 206.0 ppm compared to the more deshielded carbonyl carbon in the conjugated system of 2'-Hydroxychalcone (~194.0 ppm).
Visualizing Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the chemical structures and key through-bond correlations that are fundamental to interpreting the NMR spectra.
Caption: Chemical structures of this compound and 2'-Hydroxychalcone.
Caption: Expected ¹H-¹H COSY correlations for this compound.
Caption: Expected key long-range ¹H-¹³C HMBC correlations for this compound.
Comparative Biological Activity of 2'-Hydroxy-3-phenylpropiophenone Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2'-Hydroxy-3-phenylpropiophenone analogs, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. The information is compiled from various scientific studies to offer a comprehensive overview of their potential as therapeutic agents. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development in this area.
Comparative Biological Activity Data
The following table summarizes the biological activities of various analogs of this compound. The data, including IC50 values for antioxidant and anti-inflammatory activities and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity, have been extracted from peer-reviewed research. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Analog | Biological Activity | Assay | Result (IC50/MIC in µg/mL) | Reference |
| Antioxidant Activity | ||||
| 4,2'-Dihydroxy-3,5-dimethoxychalcone (C7) | DPPH Radical Scavenging | DPPH Assay | 0.255 mM | [1] |
| 4,2'-Dihydroxy-3,5-dimethoxychalcone (C7) | Hydroxyl Radical Scavenging | OH Assay | 0.441 mM | [1] |
| 2'-Hydroxychalcone (4b) | Nitric Oxide Radical Scavenging | NO Assay | <50 µg/mL (Good Activity) | [2] |
| 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one (PNF) | DPPH Radical Scavenging | DPPH Assay | 6.89 ± 0.25 µg/mL | [3] |
| 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one (PNF) | Nitric Oxide Radical Scavenging | NO Assay | 4.04 µg/mL | [3] |
| 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one (PNF) | Hydroxyl Radical Scavenging | OH Assay | 2.96 µg/mL | [3] |
| Anti-inflammatory Activity | ||||
| 3',4'-Dihydroxyflavone | Nitric Oxide Inhibition (LPS-induced) | NO Assay in RAW 264.7 cells | 9.61 ± 1.36 µM | [4] |
| Luteolin | Nitric Oxide Inhibition (LPS-induced) | NO Assay in RAW 264.7 cells | 16.90 ± 0.74 µM | [4] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | IL-6 Inhibition | ELISA in PBMCs | 0.85 µM | [5] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | IL-1β Inhibition | ELISA in PBMCs | 0.87 µM | [5] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | TNF-α Inhibition | ELISA in PBMCs | 1.22 µM | [5] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 Inhibition | In vitro enzyme assay | 314 µg/mL | [6] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 Inhibition | In vitro enzyme assay | 130 µg/mL | [6] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 5-LOX Inhibition | In vitro enzyme assay | 105 µg/mL | [6] |
| Antimicrobial Activity | ||||
| 3-Hydroxy-2-methylene-3-(2-nitrophenyl)propionic acid derivative | Antibacterial vs. S. aureus | Agar Serial Dilution | 14-16 µg/mL | [2] |
| 3-Hydroxy-2-methylene-3-(2-nitrophenyl)propionic acid derivative | Antibacterial vs. C. diphtheriae | Agar Serial Dilution | 14-16 µg/mL | [2] |
| 3-Hydroxy-2-methylene-3-(2,4-dichlorophenyl)propionic acid derivative | Antibacterial vs. K. pneumoniae | Agar Serial Dilution | 15-16 µg/mL | [2] |
| SAAP-6 (Peptide Analog) | Antibacterial vs. Gram-negative bacteria | MIC Determination | GM: 3.94 µM | [7] |
| SAAP-6 (Peptide Analog) | Antibacterial vs. Gram-positive bacteria | MIC Determination | GM: 12.51 µM | [7] |
| MS-40S (Auranofin Analog) | Antibacterial vs. B. cenocepacia | MIC Determination | 1-4 µg/mL | [1] |
| MS-40 (Auranofin Analog) | Antibacterial vs. B. cenocepacia | MIC Determination | 1-4 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to a well or cuvette.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
1. In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Reagents and Equipment:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (for NO quantification)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The amount of NO produced is determined from a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Antimicrobial Activity Assay
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Equipment:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic)
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway. The diagram below illustrates a simplified representation of the canonical NF-κB activation pathway.
References
- 1. New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedicineonline.org [biomedicineonline.org]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 7. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2'-Hydroxy-3-phenylpropiophenone
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural elucidation of 2'-Hydroxy-3-phenylpropiophenone, a key intermediate in the synthesis of various bioactive compounds.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into the connectivity and functional groups of a molecule, single-crystal X-ray diffraction stands as the gold standard for unambiguous determination of its atomic arrangement in the solid state. This guide will delve into the experimental data obtainable from each technique, offering a clear comparison of their strengths and limitations in the context of confirming the structure of this compound.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method for structure confirmation depends on the specific information required, the nature of the sample, and the desired level of certainty. The following table summarizes the key data obtained from each technique for this compound.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. Unambiguously confirms the molecular structure, including stereochemistry. | Provides the most definitive and complete structural information.[1][2][3][4] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Number of unique protons, their chemical environment (shielding/deshielding), and connectivity through spin-spin coupling. ¹³C NMR: Number of unique carbon atoms and their chemical environment. 2D NMR techniques (COSY, HSQC, HMBC) reveal detailed connectivity. | Provides detailed information about the molecular framework and connectivity in solution.[5][6][7][8][9] Non-destructive.[8] | Does not directly provide 3D spatial arrangement or bond lengths/angles. Interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on characteristic vibrational frequencies. For this compound, this includes O-H (hydroxyl), C=O (ketone), and C=C (aromatic) stretches. | Rapid and simple method for functional group identification.[10][11][12] | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight (226.27 g/mol for C₁₅H₁₄O₂).[13][14] Fragmentation patterns can offer clues about the molecular structure.[15][16] | High sensitivity and accuracy in determining molecular weight.[17][18] | Provides limited information on connectivity and no stereochemical details. Isomer differentiation can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[3] X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample is placed in an NMR spectrometer.[6] For ¹H NMR, a spectrum is acquired to observe proton signals. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: A background spectrum is collected. The sample is then placed in the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups to identify them within the molecule.
Mass Spectrometry
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used to generate ions.[18]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and fragmentation pattern are then analyzed.
Visualizing the Workflow
The process of structural elucidation follows a logical progression, often employing multiple techniques to build a complete picture of the molecule.
Caption: Workflow for the structure confirmation of this compound.
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 7. scribd.com [scribd.com]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Spectroscopic comparison of synthetic vs. commercial 2'-Hydroxy-3-phenylpropiophenone
A Comparative Guide for Researchers
For scientists engaged in pharmaceutical research and drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed spectroscopic comparison of synthetically prepared 2'-Hydroxy-3-phenylpropiophenone against its commercially available counterpart. By presenting key experimental data and protocols, this document serves as a valuable resource for authenticating and characterizing this important chemical entity.
Data at a Glance: Spectroscopic Comparison
The following tables summarize the core spectroscopic data obtained for both synthetically produced and commercially sourced this compound. The close correlation of this data is a strong indicator of the successful synthesis of the target molecule.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Proton Assignment | Synthetic Sample (Expected) | Commercial Sample |
| -OH | ~12.1 (intramolecular H-bond) | ~12.1[1] |
| Aromatic Protons | 6.85-7.85 (m) | 6.85-7.85 (m)[1] |
| -CH₂- (adjacent to C=O) | 3.29 (t) | Data not explicitly provided |
| -CH₂- (adjacent to Phenyl) | 3.05 (t) | 3.05 (t)[1] |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Carbon Assignment | Synthetic Sample (Expected) | Commercial Sample |
| C=O | ~204.5 | 204.5[1] |
| Aromatic Carbons | 118.5, 118.8, 119.5, 130.0, 136.2, 162.5 | 118.5, 118.8, 119.5, 130.0, 136.2, 162.5[1] |
| -CH₂- (adjacent to C=O) | ~40.5 | Data not explicitly provided |
| -CH₂- (adjacent to Phenyl) | 31.5 | 31.5[1] |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Functional Group | Synthetic Sample (Expected) | Commercial Sample |
| O-H Stretch (phenolic) | ~3400-3200 (broad) | Data not explicitly provided |
| C=O Stretch (ketone) | ~1640 | Data not explicitly provided |
| C-H Stretch (aromatic) | ~3100-3000 | Data not explicitly provided |
| C-H Stretch (aliphatic) | ~3000-2850 | Data not explicitly provided |
Table 4: Mass Spectrometry (MS) Data
| Ion | Synthetic Sample (Expected m/z) | Commercial Sample (m/z) |
| [M]+ | 226.27 | 226[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections outline the procedures for the synthesis of this compound and the subsequent spectroscopic analyses.
Synthesis of this compound
A common synthetic route involves a two-stage process.[3] The first stage is the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and 3-Phenylpropionic acid with sodium hydroxide in acetonitrile under an inert atmosphere. This is followed by the addition of cesium fluoride, and the mixture is heated.[3] The final product is then purified using flash column chromatography.[3]
Spectroscopic Analysis
For the characterization of both the synthetic and commercial samples, standard spectroscopic techniques were employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1] Samples were prepared by dissolving 10-20 mg of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) added as an internal standard.[1]
-
Infrared (IR) Spectroscopy : IR spectra were obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS) : Mass spectra were recorded using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule.
Visualizing the Workflow
To better illustrate the process from synthesis to comparative analysis, the following diagram outlines the key steps.
Caption: Experimental workflow from synthesis to spectroscopic comparison.
References
A Comparative Guide to Distinguishing Isomers of Hydroxy-phenylpropiophenone Using Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of constitutional isomers is a critical challenge in chemical synthesis, drug discovery, and metabolomics. Isomers of hydroxy-phenylpropiophenone, which share the same molecular formula (C₉H₁₀O₂) and mass (150.17 g/mol ), present distinct chemical and biological properties based on the position of the hydroxyl group. This guide provides a comprehensive comparison of five key isomers using ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols to facilitate their unambiguous differentiation.
The isomers covered in this guide are:
-
Ring-Substituted Isomers:
-
2'-Hydroxypropiophenone (1-(2-hydroxyphenyl)propan-1-one)
-
3'-Hydroxypropiophenone (1-(3-hydroxyphenyl)propan-1-one)
-
4'-Hydroxypropiophenone (1-(4-hydroxyphenyl)propan-1-one)
-
-
Chain-Substituted Isomers:
-
2-Hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone)
-
3-Hydroxy-1-phenylpropan-1-one (β-hydroxypropiophenone)
-
Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, within a 5 mm NMR tube.[1] Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1] Typical acquisition parameters included a 30-45° pulse width, 16 to 64 scans, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument.[1] A greater number of scans (≥1024) and a longer relaxation delay (2-5 seconds) were employed to compensate for the low natural abundance of the ¹³C nucleus.[1] Proton decoupling was used to simplify the spectra.[1]
-
Data Processing: The raw data was processed using a Fourier transform. The resulting spectra were phased and the chemical shifts were calibrated against the internal standard.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet was prepared by mixing a small amount of the analyte with potassium bromide and pressing it into a thin disk. Liquid samples were analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) could be used for both solid and liquid samples without extensive preparation.
-
Acquisition: Spectra were typically recorded over the range of 4000–400 cm⁻¹. A background spectrum was collected and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples were introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) were commonly used.
-
Mass Analysis: Ions were separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.[1] For isomer differentiation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) can be employed to generate unique fragmentation patterns.[2]
Spectroscopic Data Comparison
The key to distinguishing the isomers lies in how the position of the hydroxyl group influences the electronic environment of the molecule, which is reflected in the spectroscopic data.
¹H NMR Spectroscopy
¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift of the hydroxyl proton and the splitting patterns of the aromatic and aliphatic protons provide unique fingerprints for each compound.
Table 1: Comparative ¹H NMR Spectral Data (δ in ppm)
| Compound | -CH₃ | -CH₂- or -CH- | Aromatic Protons (m) | -OH | Key Differentiators |
|---|---|---|---|---|---|
| 2'-Hydroxypropiophenone | 1.23 (t) | 3.05 (q) | 6.85-7.85 | 12.1 (s, sharp) | Very downfield -OH due to strong intramolecular H-bond with the carbonyl oxygen. Complex aromatic splitting.[1] |
| 3'-Hydroxypropiophenone | 1.19 (t) | 2.93 (q) | 6.90-7.50 | 9.6 (s, broad) | Moderately downfield, broad -OH signal. Aromatic region shows four distinct signals.[1] |
| 4'-Hydroxypropiophenone | 1.20 (t) | 2.95 (q) | 6.90 (d), 7.90 (d) | 9.9 (s, broad) | Broad -OH signal. Aromatic region is a characteristic pair of doublets (AA'BB' system).[1] |
| 2-Hydroxy-1-phenylpropan-1-one | 1.45 (d) | 5.15 (q) | 7.30-7.95 | ~3.5 (d, broad) | Propyl chain shows a doublet and a quartet. The -CH- proton is significantly downfield. -OH signal is coupled to the -CH- proton. |
| 3-Hydroxy-1-phenylpropan-1-one | - | 3.20 (t), 3.95 (t) | 7.40-8.00 | ~2.5 (t, broad) | Propyl chain shows two triplets. No methyl group signal. -OH signal is coupled to the adjacent -CH₂- group. |
Note: (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The position of the hydroxyl group also influences the chemical shifts of the carbon atoms, particularly the carbonyl carbon and the aromatic carbons.
Table 2: Comparative ¹³C NMR Spectral Data (δ in ppm)
| Compound | C=O | Aliphatic Carbons | Aromatic Carbons |
|---|---|---|---|
| 2'-Hydroxypropiophenone | 204.5 | 31.5 (-CH₂-), 8.4 (-CH₃) | 118.5, 118.8, 119.5, 130.0, 136.2, 162.5 (C-OH)[1] |
| 3'-Hydroxypropiophenone | 199.5 | 32.0 (-CH₂-), 8.6 (-CH₃) | 114.9, 120.9, 121.6, 129.8, 138.2, 158.1 (C-OH) |
| 4'-Hydroxypropiophenone | 199.0 | 31.2 (-CH₂-), 8.3 (-CH₃) | 115.5 (2C), 130.1, 131.2 (2C), 162.0 (C-OH) |
| 2-Hydroxy-1-phenylpropan-1-one | ~203.0 | 75.0 (-CH-), 22.0 (-CH₃) | ~128-134 |
| 3-Hydroxy-1-phenylpropan-1-one | ~199.0 | 58.0 (-CH₂-OH), 39.0 (-CH₂-CO) | ~128-137 |
Note: The carbonyl carbon (C=O) in 2'-hydroxypropiophenone is deshielded (shifted downfield) due to the intramolecular hydrogen bond.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the nature of the hydroxyl group's hydrogen bonding and the electronic effect on the carbonyl group.
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | Key Differentiators |
|---|---|---|---|
| 2'-Hydroxypropiophenone | 3200-2500 (very broad) | ~1650 | The very broad O-H stretch is indicative of a strong intramolecular hydrogen bond. The C=O stretch is at a lower frequency due to this interaction. |
| 3'-Hydroxypropiophenone | ~3350 (broad) | ~1685 | Shows a typical broad O-H stretch for intermolecularly hydrogen-bonded phenols.[3] |
| 4'-Hydroxypropiophenone | ~3350 (broad) | ~1675 | Similar to the 3'-isomer, with a standard phenolic O-H stretch. The C=O frequency is slightly lower due to resonance effects.[3] |
| 2-Hydroxy-1-phenylpropan-1-one | ~3450 (broad) | ~1680 | A typical broad O-H stretch for an alcohol.[3][4] The C=O stretch is in the expected range for an α-hydroxy ketone. |
| 3-Hydroxy-1-phenylpropan-1-one | ~3400 (broad) | ~1685 | A standard alcoholic O-H stretch.[3] The C=O frequency is typical for a ketone where the hydroxyl group is further away and has less electronic influence. |
Mass Spectrometry (MS)
All five isomers have the same molecular weight (150.17 g/mol ) and will show a molecular ion peak (M⁺) at m/z 150.[5][6] Differentiation relies on analyzing the fragmentation patterns, which are influenced by the stability of the resulting ions.
Table 4: Comparative Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretations |
|---|---|---|
| Ring-Substituted Isomers | 150 | Common fragments include loss of the ethyl group ([M-29]⁺ at m/z 121, hydroxyphenacylium ion) and subsequent loss of CO ([M-29-28]⁺ at m/z 93). The relative intensities may vary slightly. |
| 2-Hydroxy-1-phenylpropan-1-one | 150 | A prominent peak at m/z 105 (benzoyl cation, [C₆H₅CO]⁺) due to α-cleavage. Another significant peak at m/z 45 from the cleavage of the C-C bond between the carbonyl and the α-carbon. |
| 3-Hydroxy-1-phenylpropan-1-one | 150 | A prominent peak at m/z 105 (benzoyl cation). Also shows a characteristic McLafferty rearrangement, leading to a fragment at m/z 120 ([C₈H₈O]⁺). |
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for distinguishing an unknown hydroxy-phenylpropiophenone isomer using the spectroscopic data discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2'-Hydroxy-3-phenylpropiophenone: DSC vs. HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of two common analytical techniques, Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 2'-Hydroxy-3-phenylpropiophenone, a key intermediate in organic synthesis.
This document outlines the principles of each method, presents hypothetical yet realistic experimental data for comparison, and provides detailed protocols to enable researchers to make informed decisions for their analytical needs.
Principle of Purity Determination
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline compounds, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. A pure, crystalline material exhibits a sharp melting endotherm at a specific temperature. Impurities broaden this melting range and lower the melting point. By analyzing the shape of the melting peak, the mole fraction of impurities can be calculated. This method is particularly effective for assessing the total level of soluble impurities in a highly pure crystalline substance.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In purity analysis, a solution of the sample is injected into the HPLC system. As the mobile phase carries the sample through the column, the main component and any impurities are separated based on their different affinities for the stationary phase. A detector measures the concentration of each eluting component, producing a chromatogram with peaks corresponding to each substance. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Performance Comparison
To illustrate the comparative performance of DSC and HPLC for the purity assessment of this compound, the following table summarizes hypothetical experimental data.
| Parameter | DSC Analysis | HPLC Analysis |
| Purity (mole %) | 99.85% | 99.82% (Area %) |
| Melting Point (Onset) | 36.8 °C | N/A |
| Enthalpy of Fusion (ΔH) | 105.2 J/g | N/A |
| Primary Impurity | Not identified | 0.15% (retention time 3.2 min) |
| Limit of Detection | ~0.1 mole % | ~0.01% |
| Analysis Time | ~30 minutes per sample | ~15 minutes per sample |
| Sample Preparation | Minimal (weighing) | Dissolution and filtration |
| Information Provided | Total soluble impurity content | Separation and quantification of individual impurities |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 50 °C at a heating rate of 2 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram. The purity is calculated from the melting endotherm using the instrument's software, which applies the van't Hoff equation. The analysis is typically performed on the portion of the peak between 10% and 50% of the total area.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Mandatory Visualizations
Caption: Experimental workflows for DSC and HPLC purity assessment.
Caption: Decision pathway for selecting a purity assessment method.
Conclusion
Both DSC and HPLC are valuable techniques for assessing the purity of this compound, each offering distinct advantages.
-
DSC provides a rapid and accurate determination of the total soluble impurity content in a crystalline material with minimal sample preparation. It is an excellent choice for routine quality control of highly pure substances.
-
HPLC offers the significant advantage of separating and quantifying individual impurities, providing a more detailed purity profile. This is crucial for understanding the impurity landscape of a compound, which is essential in drug development and for troubleshooting synthetic processes.
For a comprehensive characterization of this compound, a complementary approach is often the most effective. DSC can be used for a quick assessment of overall purity, while HPLC can be employed to identify and quantify specific impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for detailed impurity profiling, sample throughput, and the expected purity of the material.
Safety Operating Guide
Proper Disposal of 2'-Hydroxy-3-phenylpropiophenone: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2'-Hydroxy-3-phenylpropiophenone, a compound noted for its potential antiarrhythmic, spasmolytic, and local anesthetic activities. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound presents several hazards that must be addressed through appropriate handling and personal protective equipment (PPE). The compound is classified as an irritant to the skin and eyes and may cause respiratory irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects |
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Respiratory Protection: A dust mask, such as a type N95, is recommended, especially when handling the solid form to avoid dust formation.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
1. Waste Collection:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant, environmental hazard).
-
Container Integrity: Ensure the waste container is in good condition and compatible with the chemical.
2. Handling and Storage of Waste:
-
Avoid Dust Formation: When transferring the solid chemical to the waste container, minimize the creation of dust.[3]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
3. Accidental Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area if necessary.
-
Containment: Prevent the spill from entering drains or waterways. Cover drains if possible.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills (if the compound is in solution), absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the spillage and place it in the labeled waste container.[3]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
4. Final Disposal:
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Approved Waste Disposal Facility: The sealed container of this compound must be transferred to an approved and licensed hazardous waste disposal facility.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2'-Hydroxy-3-phenylpropiophenone
Essential Safety and Handling Guide for 2'-Hydroxy-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 3516-95-8). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[3][4] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of dust particles, especially when handling the solid form.[2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[4][5]
2.2. Weighing and Aliquoting
-
Designated Area: Perform all weighing and aliquoting in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Engineering Controls: Use a fume hood with proper airflow to capture any airborne dust.
-
Dispensing: Use a clean, dedicated spatula or scoop for transferring the solid. Avoid creating dust.
-
Container Sealing: Immediately seal the primary container after dispensing.
2.3. Solution Preparation
-
Solvent Selection: Based on experimental needs, select an appropriate solvent. This compound is soluble in organic solvents like ethanol and acetone.[1]
-
Dissolving: Add the solid to the solvent in a closed vessel and mix using a magnetic stirrer or sonicator until fully dissolved.
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.
Emergency Procedures: Spill and Exposure
3.1. Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined in Table 1.
-
Containment: For a solid spill, gently cover the material with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6][7]
-
Collection: Carefully scoop the contained material into a labeled, sealable waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[8]
-
Reporting: Report the spill to the laboratory supervisor.
3.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this chemical in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[9][10]
4.2. Labeling and Storage of Waste
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Environmental Hazard").[11]
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.[10][11]
4.3. Final Disposal
-
Arrange for the disposal of hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] Do not dispose of this chemical down the drain or in regular trash.[12][13]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gz-supplies.com [gz-supplies.com]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. somatco.com [somatco.com]
- 6. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 7. acs.org [acs.org]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
